Isobutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPMTNAJDCUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10, (CH3)2CH CH3, Array | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISOBUTANE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40921-86-6 | |
| Record name | Polyisobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40921-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1026401 | |
| Record name | Isobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutane is a colorless gas with a faint petroleum-like odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Dry Powder, Liquid; Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colourless gas or liquid with mild, characteristic odour, Colorless gas with a slight gasoline or natural gas odor; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a gasoline-like or natural gas odor., Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 11 °F.] | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propane, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | ISOBUTANE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Isobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ISOBUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/577 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isobutane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
10.8 °F at 760 mmHg (USCG, 1999), -11.7 °C, -12 °C, 10.8 °F, 11 °F | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOBUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/577 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isobutane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-117 °F (USCG, 1999), -82.99 °C (-117.38 °F) - closed cup, Flammable gas, -117 °F, NA (Gas) | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOBUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/577 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isobutane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slight (NIOSH, 2023), In water, 48.9 mg/L at 25 °C, Soluble in ethanol, ether, chloroform, Solubility in water at 20 °C: none, Slight | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isobutane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.557 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.55092 g/cu cm at 25 °C; 0.55711 g/cu cm at 20 °C; 0.61415 at -29.5 °C, Relative density (water = 1): 0.6 (liquid), 0.557, 2.06(relative gas density) | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOBUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/577 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isobutane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.06 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.01 (Air = 1), Relative vapor density (air = 1): 2, 2.06 | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOBUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/577 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
3.1 atm at 70 °F (NIOSH, 2023), 2610.0 [mmHg], 2610 mm Hg (348.1 kPa) at 25 °C; 391.02 mm Hg (52.132 kPa) at -27.57 °C, Vapor pressure, kPa at 20 °C: 304, 3.1 atm at 70 °F, (70 °F): 3.1 atm | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOBUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/577 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isobutane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
0.1% /BUTANE/ | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas [Note: Shipped as a liquified compressed gas. A liquid below 11 °F] | |
CAS No. |
75-28-5 | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
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Melting Point |
-427.5 °F (USCG, 1999), -138.3 °C, -160 °C, -216.9 °F, -255 °F | |
| Record name | ISOBUTANE | |
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Advanced Synthesis and Production Methodologies for Isobutane
Catalytic Isomerization of n-Butane to Isobutane (B21531)
Catalytic isomerization of n-butane is a key process for increasing the yield of branched butanes from refinery streams. The reaction is equilibrium-limited, with lower temperatures favoring this compound formation. mpg.de
Fundamental Mechanistic Pathways of Skeletal Isomerization
The skeletal isomerization of n-butane on solid acid catalysts is understood to proceed through carbenium ion intermediates. nih.gov The direct skeletal isomerization of n-butane to this compound is kinetically hindered under typical reaction conditions. researchgate.net Instead, the reaction often involves intermediate formation of olefins. researchgate.netfrontiersin.org
Two primary reaction pathways are proposed for butane (B89635) isomerization: a monomolecular pathway and a bimolecular pathway. rsc.org The prevalence of either mechanism depends on factors such as catalyst choice, temperature, and butane concentration. rsc.org
The monomolecular pathway is typically initiated by the protonation of n-butane by Brønsted acid sites, leading to a secondary carbonium ion which then undergoes dehydrogenation to a secondary carbenium ion. mdpi.com This carbenium ion can then isomerize. d-nb.info Monomolecular mechanisms generally require strong acid sites and are favored at higher temperatures and lower butane partial pressures. mdpi.com The monomolecular skeletal isomerization of n-butene has been found to be prevalent over the bimolecular mechanism in some studies, with a lower Gibbs free energy barrier. frontiersin.orgresearchgate.netfrontiersin.org
The bimolecular pathway involves the interaction of two butene molecules, which can form a C₈ intermediate. rsc.org This intermediate can then isomerize and crack to yield isobutene and butene. rsc.org The bimolecular mechanism typically operates at lower temperatures compared to the monomolecular pathway and requires high partial pressures of butane to facilitate intermolecular collisions. mdpi.com The rate of the bimolecular reaction is more sensitive to acid site density than the monomolecular rate. mdpi.com Studies have shown the reaction rates of monomolecular and bimolecular mechanisms to be approximately first and second order, respectively, in relation to acid site quantity or density. mdpi.com The bimolecular mechanism can also explain the formation of C₃ and C₅ by-products through uneven beta-scission of the C₈ intermediate. frontiersin.org
Hydrogen transfer reactions play a crucial role in the catalytic isomerization of n-butane, particularly in converting olefin intermediates into alkanes and vice versa. frontiersin.orgresearchgate.net In one proposed hydrogen transfer mechanism, adsorbed isobutene reacts with n-butane via two hydrogen transfers to form this compound and n-butene. rsc.org This process can involve the protonation of isobutene by a Brønsted acid site to form a tert-butyl cation, followed by a hydride transfer from n-butane to the tert-butyl cation, yielding this compound. rsc.org
Methyl transfer mechanisms have been discussed as possible pathways for the formation of C₃ and C₅ side products during n-butane isomerization. frontiersin.orgresearchgate.netfigshare.comcore.ac.uk These pathways involve the transfer of a methyl group, leading to hydrocarbons with different carbon chain lengths than the initial C₄ species. researchgate.netfrontiersin.org The highest barrier for the initial methyl transfer has been calculated to be relatively high in some theoretical studies. frontiersin.orgresearchgate.netfigshare.com
Development and Performance Evaluation of Isomerization Catalysts
A wide range of solid acid catalysts have been explored for n-butane isomerization, including zeolites, sulfated metal oxides, chlorinated aluminas, aluminophosphates, heteropolyacids, silicas, molybdena, and metal-doped zirconias. rsc.orgmdpi.com Microporous zeolites and sulfated zirconias are two main groups that have received extensive attention. mdpi.com
Sulfated zirconia (SZ) is a widely studied superacid catalyst for n-butane isomerization due to its high catalytic performance. d-nb.infomdpi.comacs.org Sulfated metal oxides, such as sulfated ZrO₂ and Fe₂O₃, have demonstrated the ability to isomerize n-butane at low temperatures, similar to very strong liquid superacids. d-nb.info
The acidity of sulfated zirconia is attributed to the presence of sulfate (B86663) groups on the zirconia surface. mdpi.comacs.org While sulfated tetragonal zirconia is generally considered to have superacidity, sulfated monoclinic zirconia also exhibits catalytic activity, although its acidic strength is relatively lower. mdpi.com The catalytic activity of SZ has been correlated with its acidity, although consistent trends across the literature can be challenging to establish due to variations in characterization techniques. mpg.de
The preparation of sulfated zirconia typically involves treating amorphous zirconium oxide hydrate (B1144303) with sulfate solutions followed by calcination. mdpi.com This process leads to dehydration, crystallization, and the formation of bonds between sulfate species and the ZrO₂ surface, resulting in a sulfate-modified zirconia, predominantly in the tetragonal phase. mdpi.com However, the synthesis of purely monoclinic SZ has also been documented. mdpi.com
The catalytic performance of sulfated zirconia can be influenced by factors such as sulfate content and the addition of promoters. researchgate.net For instance, studies have investigated the effect of transition metal promotion, such as with iron, manganese, and chromium, on the activity of sulfated zirconia catalysts. researchgate.netscielo.org.ar Iron alone has been found to be a more efficient promoter than manganese and chromium. researchgate.net Increasing the sulfate content for iron-promoted zirconia can lead to a maximum conversion at a certain concentration. researchgate.net
Metal-promoted sulfated zirconia catalysts have been reported to be more active for n-butane isomerization than unpromoted SZ. scielo.org.ar Different explanations have been proposed for this enhancement, including a close contact between the promoter species and sulfate groups. scielo.org.ar The addition of noble metals like platinum or transition metals such as iron or manganese can improve the performance of sulfated zirconia. researchgate.netscielo.org.ar
While sulfated zirconia catalysts show high initial activity, they can undergo deactivation, often related to coke formation and the blocking of active sites. nih.govscielo.org.arresearchgate.net Regeneration of the catalyst by calcination in air can restore the initial activity, suggesting that coke formation is a primary cause of deactivation. researchgate.net
Data on the performance of sulfated zirconia catalysts often includes n-butane conversion and selectivity to this compound under specific reaction conditions, such as temperature, pressure, and flow rate. For example, one study reported the conversion of 1-¹³C-n-butane and the yield to this compound on sulfated monoclinic zirconia before and after calcination. mdpi.com
| Catalyst | Calcination | ¹³C-n-butane Conversion (%) | This compound Yield (%) |
| M-SZ-2 | Before | - | - |
| M-SZ-2 | After (673 K, 240 h) | Decrease by 7.8 | Decrease by 12.9 |
| T-SZ-general | Before | - | - |
| T-SZ-general | After (673 K, 240 h) | Decrease by 17.8 | Decrease by 30.9 |
| Data extracted from search result mdpi.com. Specific initial conversion and yield values for M-SZ-2 and T-SZ-general before calcination were not explicitly provided in numerical form for direct comparison in the snippet, only the percentage decrease after calcination. |
Another study on platinum-promoted silicotungstic acid supported on mesoporous KIT-6, a different type of solid acid catalyst, reported n-butane conversion and this compound selectivity over time. acs.org While not sulfated zirconia, this provides an example of how catalyst performance data is presented.
| Catalyst | Time on Stream (h) | n-Butane Conversion (%) | This compound Selectivity (%) |
| 0.5%Pt/60%HSiW/KIT-6 | Initial | 72 | - |
| 0.5%Pt/60%HSiW/KIT-6 | 7 | 51.8 | 73.8 |
| Data extracted from search result acs.org. Initial this compound selectivity was not explicitly provided. |
The activation energy for n-butane isomerization catalyzed by sulfated zirconia has been reported in the range of 44.8 to 46.4 kJ/mol in different studies. mdpi.com
Platinum-Group Metal-Supported Catalysts (e.g., Pt/Al2O3-Cl, Pt-MOR)
Platinum-group metals, particularly platinum, supported on acidic materials are widely used as bifunctional catalysts for n-butane isomerization to this compound. These catalysts facilitate both dehydrogenation-hydrogenation on the metal sites and skeletal isomerization on the acid sites.
Chlorided Pt/Al2O3 catalysts, such as Pt/Al2O3–Cl, have a long history in industrial butane isomerization, notably in the Butamer process. soton.ac.uk The addition of chloride to the alumina (B75360) support enhances its acidity, which is crucial for the isomerization activity. Studies have shown that the chloride content significantly influences catalytic activity, with a substantial increase observed upon chloriding Pt/Al2O3 catalysts. researchgate.net The activity is directly related to the catalyst's acidity. researchgate.net The preparation procedure and the addition of modifiers like lithium can also impact the catalytic properties of Pt-supported catalysts. For instance, adding lithium on a PtSn catalyst prepared using surface organometallic chemistry on metals (SOMC/M) techniques resulted in high selectivities and good performance in deactivation-regeneration cycles for the dehydrogenation of this compound to isobutene. acs.org
Platinum supported on mordenite (B1173385) (Pt/MOR) is another type of catalyst explored for butane isomerization. While mordenite zeolite itself possesses acidity, the addition of platinum can influence the reaction pathways. Studies have shown that Pt/MOR can achieve conversion to this compound, although the conversion percentage can vary. soton.ac.uk The interaction between the metal and the acidic support is key to the catalyst's performance.
Zeolite-Based Catalysts (e.g., H-SSZ-13, Pd-Beta)
Zeolites are crystalline aluminosilicates with well-defined pore structures and inherent acidity, making them suitable supports or active components in isomerization catalysts. Various zeolites, including H-SSZ-13 and Beta, have been investigated for this compound production.
H-SSZ-13 is a small-pore zeolite with a CHA framework. While research on H-SSZ-13 specifically for n-butane isomerization to this compound is ongoing, zeolites with different pore sizes and acidities exhibit varying catalytic properties. For instance, the small pore size of SSZ-13 can limit the diffusion of larger molecules and influence the formation of different palladium species when used as a support. chalmers.se
Beta zeolite (H-Beta) is a large-pore zeolite with a BEA framework. It has been explored in the hydro-conversion of dimethyl ether to branched hydrocarbons, including this compound. researchgate.net Pd-doped Beta zeolite (Pd-Beta) has shown promising results in the conversion of synthesis gas to this compound-rich hydrocarbons. rsc.org Hybrid catalysts containing Pd-Beta have demonstrated excellent catalytic performance, including high activity, selectivity, and stability, for the conversion of syngas to C3 and C4 paraffins, particularly this compound. rsc.org Pd-Beta catalysts have been shown to produce butane with high selectivity, achieving an iso/normal ratio as high as 40/1. rsc.org The SiO2/Al2O3 ratio of the Beta zeolite also influences the catalytic performance. rsc.org
Influence of Catalyst Physicochemical Properties on Isomerization Activity and Selectivity
The physicochemical properties of catalysts, such as acidity, pore structure, metal dispersion, and the interaction between the metal and acid sites, significantly influence the activity and selectivity in this compound isomerization.
For solid acid catalysts, the acidic strength and the location of acid sites are crucial factors determining the reaction rate. soton.ac.ukrsc.org Acid site concentration also plays a role in mechanism selectivity. soton.ac.uk In the case of zeolites, the Si/Al ratio affects the acidity and, consequently, the catalytic performance. For example, the maximum activity of acidic mordenite has been found at a Si/Al ratio of 15 for various reactions. soton.ac.uk The pore structure of zeolites can also impact the diffusion of reactants and products, influencing selectivity. rsc.org
The addition of promoters or modifiers can further tune the catalyst's properties and performance. Gallium as a promoter in Pt-impregnated sulfated zirconia catalysts has been shown to improve conversion. researchgate.net In zeolite-based catalysts, the addition of SiO2 to alumina binders can enhance mesopore volume and acidity, leading to improved catalyst lifetime and selectivity in alkylation reactions, which are related to this compound utilization. rsc.org
This compound Production via Hydrocarbon Cracking and Synthesis Gas Conversion Research
This compound is also produced as a product of hydrocarbon cracking and can be synthesized from synthesis gas (syngas).
Catalytic Cracking Feedstock Impact on this compound Yields
Fluidized Catalytic Cracking (FCC) is a major process in refineries for converting heavy hydrocarbons into lighter, more valuable products, including this compound. conicet.gov.ar The type of feedstock used in FCC significantly influences the yields of various products, including this compound.
This compound is typically a primary product in the catalytic cracking of vacuum gas oil (VGO). researchgate.netacs.orgconicet.gov.ar The yield of this compound is linked to the hydrogen transfer properties and activity of the catalysts. researchgate.netacs.orgconicet.gov.ar For a given catalyst, higher temperatures generally lead to lower this compound formation at the same conversion due to a lower incidence of hydrogen transfer reactions. researchgate.netacs.orgconicet.gov.ar
The type of VGO feedstock also plays a role, particularly with low-activity, low-hydrogen-transfer catalysts. researchgate.netacs.orgconicet.gov.ar Aromatic VGOs can lead to lower this compound yields compared to paraffinic feedstocks. conicet.gov.ar The presence of oxygen-containing additives in the feedstock can also impact the catalytic cracking process and the yield of hydrocarbon gases, including C1-C4 hydrocarbons. lidsen.com
Research on FCC catalysts evaluates their characteristics, including activity, gasoline yield and quality, LPG yield, coke yield, and individual yields like this compound. conicet.gov.ar Catalysts with higher cracking and hydrogen transfer activity tend to yield higher concentrations of this compound. researchgate.net
Data on this compound Yields from VGO Cracking:
| Catalyst Type | Temperature (°C) | Conversion (wt. %) | This compound Yield (wt. %) |
| E-Cat D | 500 | 70 | ~5.9 conicet.gov.ar |
| E-Cat M | 500 | 70 | ~5.9 conicet.gov.ar |
| E-Cat D | 550 | 70 | ~4.8 conicet.gov.ar |
| E-Cat M | 550 | 70 | ~4.8 conicet.gov.ar |
| E-Cat P | 500 | 70 | Lowest for VGO-B conicet.gov.ar |
Hydro-conversion of Dimethyl Ether to this compound-Rich Hydrocarbons over Hybrid Catalysts
The conversion of synthesis gas (CO and H2) or CO2 to valuable hydrocarbons like this compound is an active area of research. One promising route involves the intermediate formation of dimethyl ether (DME), followed by its hydro-conversion to hydrocarbons.
Hybrid catalysts, typically combining a methanol (B129727) synthesis component (e.g., copper-based) and an acidic component (e.g., zeolite), are used for the direct synthesis of DME from syngas and subsequent conversion. rsc.orgresearchgate.netmdpi.com
Studies have demonstrated the conversion of dimethyl ether to branched alkanes, including this compound, over large-pore acidic zeolites like H-BEA. researchgate.net However, this process can be hydrogen-deficient, leading to the formation of undesired byproducts. researchgate.net
Cu-modified H-BEA catalysts have been developed to incorporate hydrogen from the gas phase, improving selectivity towards branched alkanes. researchgate.net These catalysts utilize metallic Cu nanoparticles for H2 activation and olefin hydrogenation, and Lewis acidic ion-exchanged cationic Cu within the zeolite pores for hydrogen transfer. researchgate.net This multifunctional approach can lead to increased hydrocarbon productivity and a shift in selectivity towards products favored by the olefin catalytic cycle. researchgate.net
Hybrid catalysts composed of a copper-based methanol synthesis catalyst and palladium-doped Beta zeolite (Pd-Beta) have shown excellent performance in converting synthesis gas directly to C3 and C4 paraffins, with high selectivity for this compound. rsc.org The proposed reaction pathway involves methanol synthesis, methanol conversion to DME on the zeolite, and subsequent hydro-conversion of DME to hydrocarbons catalyzed by the acidic functions of the Beta zeolite, with hydrogen incorporation facilitated by doped Pd. rsc.org
Hybrid catalysts containing Cu-Zn-containing components and modified zeolites have also been investigated for the selective synthesis of this compound from CO2-containing synthesis gas. researchgate.netresearchgate.net These catalysts can achieve high CO conversion, hydrocarbon selectivity, and a high this compound/n-butane ratio, often exceeding the thermodynamic equilibrium ratio. researchgate.netresearchgate.net Factors such as reaction temperature, pressure, space velocity, and the ratio of catalyst components influence the this compound yield and selectivity. researchgate.net
Data on Syngas/DME Conversion to this compound:
| Catalyst Type | Feedstock | Conditions | This compound/n-butane Ratio | Hydrocarbon Selectivity (%) | C4 Paraffin Selectivity (%) |
| Cu-based M-cat + Pd-Beta (SiO2/Al2O3 = 38) | Synthesis gas | Not explicitly detailed in snippet | Up to 40/1 rsc.org | High rsc.org | High rsc.org |
| Cu-Zn-containing hybrid catalyst | CO2-containing syngas | 260 °C, 2.0 MPa, W/F = 20 g cat h/mol researchgate.net | 30-35 researchgate.net | Near 70 researchgate.net | 85 (in C4) researchgate.net |
| Cu-ZnO/Pd-β | Syngas | 325–350 °C, 2.1–3.6 MPa, W/F = 4.5–9 gh/mol gas | ~16/1 researchgate.net | 78.0 (LPG in HC) researchgate.net | Not explicitly detailed |
| InZrOx-Beta composite catalyst | CO2 hydrogenation | 315 °C, 3.0 MPa, SV = 1200 mL g⁻¹ h⁻¹ nih.gov | 86.5% of C4 isomers nih.gov | 53.4 (Butane in HC) nih.gov | Not explicitly detailed |
Note: Data is extracted from the provided search snippets and may not represent optimal or complete performance profiles.
Chemical Transformations and Reaction Mechanisms of Isobutane
Isobutane (B21531) Alkylation Chemistry and Mechanisms
The alkylation of this compound with light alkenes proceeds primarily through a carbenium ion chain reaction mechanism, catalyzed by strong acids. mdpi.comhep.com.cnacs.orgresearchgate.net This mechanism involves a series of steps including initiation, propagation, and termination. acs.orgresearchgate.net
Fundamental Carbenium Ion Reaction Mechanisms
The carbenium ion mechanism is central to this compound alkylation, involving the formation and transformation of positively charged hydrocarbon intermediates (carbenium ions). mdpi.comhep.com.cnresearchgate.net
Initiation Pathways: Alkene Protonation and Hydride Transfer from this compound
The alkylation reaction is initiated by the formation of a carbenium ion. In acid-catalyzed systems, this typically begins with the protonation of the olefin by the acid catalyst. researchgate.netacs.orgresearchgate.netacs.orgnih.gov For example, in the case of butene, protonation yields a butyl carbenium ion, which can be a secondary or tertiary species depending on the alkene structure. hep.com.cnresearchgate.netresearchgate.net
Direct protonation of this compound to form a carbenium ion is less likely under typical alkylation conditions, generally requiring higher temperatures. researchgate.netd-nb.infobac-lac.gc.ca Instead, alkanes like this compound primarily enter the reaction cycle through hydride transfer. researchgate.netd-nb.info Following alkene protonation, a hydride transfer occurs from this compound to the initially formed carbenium ion, generating a more stable tertiary butyl carbenium ion and the corresponding alkane from the original carbenium ion. hep.com.cnresearchgate.netnih.govbac-lac.gc.ca This hydride transfer step is crucial for generating the key carbenium ion intermediate that propagates the alkylation chain. hep.com.cn
Propagation Steps: Carbon-Carbon Bond Formation and Subsequent Hydride Transfer
The propagation phase of the alkylation mechanism involves the growth of the hydrocarbon chain and regeneration of the carbenium ion carrier. The key steps are the addition of a carbenium ion to an alkene and subsequent hydride transfer. acs.orgacs.orgnih.gov
A tertiary butyl carbenium ion, formed during initiation, adds to an alkene molecule (e.g., butene or propene) through electrophilic addition, forming a larger carbenium ion. researchgate.netacs.orgnih.gov For instance, the addition of a tertiary butyl carbenium ion to butene can yield a C₈ carbenium ion, such as a trimethylpentyl carbocation. hep.com.cnacs.org This larger carbenium ion then undergoes a hydride transfer reaction with another molecule of this compound. hep.com.cnacs.orgresearchgate.net This transfer results in the formation of the saturated branched alkane product (e.g., isooctane (B107328) from a C₈ carbenium ion) and regenerates the tertiary butyl carbenium ion, allowing the chain reaction to continue. hep.com.cnacs.orgresearchgate.net
The propagation cycle involves the continuous regeneration of carbocationic intermediates that act as catalysts within the reaction system. acs.orgnih.gov
Elucidation of Hydride Transfer Reaction Mechanisms (e.g., Carbenium–this compound–Alkene Complexes)
Detailed studies, including computational methods like Density Functional Theory (DFT), have provided insights into the hydride transfer mechanism. hep.com.cnresearchgate.netacs.orgnih.gov These studies suggest that hydride transfer from this compound to a carbenium ion can occur via a concerted process, sometimes involving a three-molecule complex of "carbenium–this compound–alkene." acs.orgnih.gov In this complex, a C-C bond formation can occur between a tert-butyl fragment and an additional olefin, leading to the formation of the alkylate product and regeneration of a carbenium ion. acs.orgnih.govacs.org
Alternatively, hydride transfer can occur through a hydride-sharing cationic species. hep.com.cnacs.org The mechanism can involve the interaction of a free carbenium ion with this compound to form a hydride-sharing complex, which then decomposes to the alkane product and a new carbenium ion. acs.org The assistance of another alkylation reagent molecule, such as an olefin, can also be involved in this process. acs.org
Computational studies have explored the energy profiles and transition states for these hydride transfer reactions, providing a deeper understanding of the reaction coordinates and factors influencing the rate of this crucial step. hep.com.cnresearchgate.netacs.org The rate of hydride transfer is particularly important as it competes with side reactions like olefin oligomerization and carbenium ion deprotonation, which can lead to catalyst deactivation and reduced alkylate selectivity. nih.govacs.orgnih.gov
Advanced Catalytic Systems for this compound Alkylation
While the fundamental carbenium ion mechanism underpins this compound alkylation, the performance of the reaction is highly dependent on the catalyst system employed. acs.orgresearchgate.netd-nb.info Industrial processes have traditionally relied on liquid acid catalysts, but research into solid acid catalysts and ionic liquids is ongoing to address environmental and safety concerns associated with traditional systems. acs.orggoogle.comrsc.orgresearchgate.net
Liquid Acid Catalysis: Mechanistic Insights
Liquid acids, such as concentrated sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), have been the cornerstone of industrial this compound alkylation for decades. acs.orgresearchgate.nethep.com.cngoogle.comresearchgate.net These strong acids provide the necessary acidity to initiate the carbenium ion chain reaction. hep.com.cnresearchgate.net
In sulfuric acid catalysis, the acid protonates the olefin to form a butyl carbocation. mdpi.comhep.com.cnacs.org This is followed by hydride transfer from this compound to generate the tertiary butyl carbenium ion. hep.com.cnacs.org The tertiary butyl carbenium ion then reacts with the olefin, and subsequent hydride transfer steps propagate the chain, leading to the formation of branched alkanes like trimethylpentanes and dimethylhexanes. mdpi.comhep.com.cnacs.org The high solubility of olefins in sulfuric acid can influence the reaction dynamics and promote the production of the tertiary butyl carbenium ion. hep.com.cn
While effective, liquid acid catalysts pose significant challenges, including corrosivity, toxicity, and the generation of hazardous waste streams. researchgate.netgoogle.comrsc.orgresearchgate.net Mechanistic studies in these systems have focused on understanding the complex interplay between the acid, hydrocarbons, and reaction intermediates in the liquid phase, as well as factors affecting catalyst deactivation and product selectivity. hep.com.cnacs.org
Research findings often involve detailed analysis of product distributions and kinetic modeling to elucidate the prevalence of various reaction pathways under different operating conditions. For instance, studies have quantified the distribution of octane (B31449) isomers produced in sulfuric acid catalyzed alkylation, identifying prevalent isomers like 2,2,4-trimethylpentane. hep.com.cn
Table: Common Alkylation Products and Octane Numbers
| Compound Name | Research Octane Number (RON) |
| 2,2,4-Trimethylpentane | 100 |
| 2,3,3-Trimethylpentane | ~107 |
| 2,3,4-Trimethylpentane | ~103 |
| Dimethylhexanes | ~80-90 |
Note: Octane numbers are approximate and can vary slightly depending on the source. d-nb.info
Table: Example of Alkylation Product Distribution (Illustrative Data)
| Product | Weight % |
| C₅+ Alkanes | X |
| Trimethylpentanes (TMPs) | Y |
| Dimethylhexanes (DMHs) | Z |
| Heavier Compounds | W |
Note: Specific product distributions are highly dependent on catalyst, feedstock composition, and reaction conditions. This table is illustrative based on general product categories mentioned in the literature. mdpi.comhep.com.cn
Solid Acid Catalysis: Zeolites (e.g., H-Y, H-BEA, X, Y Zeolites) and their Acidic Properties
Zeolites are crystalline aluminosilicate (B74896) materials with well-defined pore structures and intrinsic acidity, arising from the substitution of Al³⁺ for Si⁴⁺ in the silica (B1680970) framework, which creates a charge imbalance compensated by cations, including protons (H⁺), leading to Brønsted acidity researchgate.nettum.de. The acidity of zeolites, encompassing both Brønsted and Lewis acid sites, plays a critical role in their catalytic performance in this compound alkylation d-nb.inforesearchgate.netresearchgate.net.
Large-pore zeolites like H-Y, H-BEA (Beta), and X zeolites have been extensively investigated for this compound alkylation due to their pore dimensions, which can accommodate the reactants and bulky branched-chain products, minimizing diffusion limitations tum.deresearchgate.net.
The acidic properties of zeolites, including the concentration, strength, and ratio of Brønsted to Lewis acid sites, significantly influence their activity, selectivity, and stability in alkylation d-nb.inforesearchgate.netresearchgate.netrsc.org. A high ratio of Brønsted to Lewis acid sites and a high concentration of strong Brønsted acid sites are generally associated with high hydride transfer activity, which is crucial for efficient alkylate formation and catalyst longevity d-nb.inforesearchgate.netresearchgate.net. Studies on H-Y and H-BEA zeolites have shown that high acid density and a high Brønsted acid ratio promote the alkylation of this compound with butenes researchgate.net. The strength of acid sites in USY zeolites has been shown to increase with the degree of dealumination researchgate.net.
The Si/Al ratio in the zeolite framework is a key factor determining acidity. A lower Si/Al ratio generally leads to a higher concentration of strong acid sites researchgate.net. However, an optimal balance of acidic properties is necessary for maximizing catalytic activity and selectivity researchgate.net. For instance, in LaFAU zeolites, catalyst lifetime showed a strong linear relationship with strong Brønsted acid concentration, and an optimal Si/Al ratio around 1.2 was identified for balancing stability and product selectivity acs.org. Modification of zeolites, such as the addition of SiO₂ to Al₂O₃ binders in zeolite Y catalysts, has been shown to improve acidity and mesopore volume, leading to enhanced catalyst lifetime and target product selectivity rsc.orgrsc.orgnih.gov.
Ionic Liquid-Based Catalysts: Effect of Speciation and Tunable Properties
Ionic liquids (ILs) have emerged as promising alternative catalysts for this compound alkylation, offering advantages such as negligible vapor pressure and tunable properties acs.orgresearchgate.net. Acidic ionic liquids, particularly chloroaluminate-based ILs, have been widely studied for this application researchgate.netmdpi.comsemanticscholar.org.
The catalytic activity of ionic liquids in alkylation is closely linked to their speciation, which refers to the nature and distribution of the ionic species present acs.orgmdpi.comacs.org. In chloroaluminate ionic liquids, the acidity is primarily attributed to the presence of chloroaluminate anions, such as [AlCl₄]⁻ and [Al₂Cl₇]⁻ mdpi.comsemanticscholar.org. The ratio of these species, which can be tuned by varying the composition of the ionic liquid (e.g., the ratio of AlCl₃ to the organic chloride salt), directly impacts the Lewis acidity and, consequently, the catalytic performance mdpi.comacs.org.
The tunable properties of ionic liquids allow for optimization of the alkylation process acs.orgresearchgate.net. By modifying the structure and combination of the cation and anion, the acid strength and other physicochemical properties of the ionic liquid can be adjusted to enhance catalytic activity and selectivity researchgate.net. For example, the Lewis acidity of mixed chlorometallate ionic liquids has been quantitatively studied using techniques like Gutmann Acceptor Numbers, revealing a correlation between Lewis acidity and catalytic selectivity mdpi.comsemanticscholar.org. The presence of certain cations can influence the acidity of the ionic liquid system mdpi.comsemanticscholar.org.
Influence of Catalytic Properties on Alkylation Performance and Product Distribution
The catalytic properties of both solid acids and ionic liquids profoundly influence the performance and product distribution in this compound alkylation. Key catalytic properties include acid strength, acid site density, the ratio of Brønsted to Lewis acidity, and pore structure (in the case of solid catalysts) d-nb.inforesearchgate.netresearchgate.netrsc.orgacs.org.
Stronger acid sites are generally required for initiating the alkylation reaction through olefin protonation and promoting the crucial hydride transfer step d-nb.inforesearchgate.netresearchgate.net. However, excessively strong acidity can also lead to undesirable side reactions like cracking and polymerization, affecting product selectivity and catalyst stability researchgate.netacs.orgrsc.org.
The balance between acid strength and acid site density is critical for achieving high activity and selectivity researchgate.net. For instance, a study on USY zeolites found that a maximum in catalytic activity was observed at certain Si/Al ratios, attributed to a balanced level of concentration and strength of Brønsted acid sites researchgate.net.
The pore structure of solid acid catalysts, such as zeolites, influences the accessibility of reactants to the active sites and the diffusion of products researchgate.netacs.org. Large-pore zeolites with three-dimensional pore structures tend to exhibit higher catalytic stability due to better diffusion of bulky alkylate products and reduced pore blocking by coke precursors researchgate.netresearchgate.netacs.org. Hierarchical zeolites with multimodal porosity (micro-, meso-, and macropores) have shown enhanced selectivity to trimethylpentane and improved catalytic lifetime due to facilitated mass transport acs.org.
The ratio of this compound to olefin in the feed is another important factor influencing alkylation performance and product distribution. A high this compound-to-olefin ratio favors the hydride transfer reaction over olefin oligomerization, leading to higher selectivity for desired branched C₈ products and reduced catalyst deactivation tum.delidsen.com.
Mechanisms of Byproduct Formation in Alkylation Processes
While the primary goal of this compound alkylation is the formation of branched C₈ alkanes, various side reactions can occur, leading to the formation of undesirable byproducts. These byproducts can reduce the yield of the desired alkylate and contribute to catalyst deactivation shokubai.orgrsc.orgnih.gov.
Key mechanisms of byproduct formation include:
Oligomerization of Olefins: Olefins can react with each other to form heavier oligomers (e.g., C₁₂, C₁₆+) rsc.orgnih.govifpenergiesnouvelles.fr. This is a major competing reaction to alkylation and is often the precursor to coke formation tum.dersc.org.
Cracking Reactions: Larger hydrocarbon species, including desired alkylate products and oligomers, can undergo cracking on strong acid sites, producing lighter hydrocarbons (e.g., C₅-C₇) rsc.orgnih.gov.
Isomerization: Olefins and carbocation intermediates can undergo isomerization, leading to a wider distribution of branched products, some of which may have lower octane numbers d-nb.inforsc.org.
Coke Formation: Highly condensed, carbonaceous deposits (coke) can form on the catalyst surface and within its pores, blocking active sites and hindering mass transfer, leading to catalyst deactivation tum.deshokubai.orgresearchgate.netrsc.orgacs.orgnih.govconicet.gov.arnih.gov. Coke formation is often a consequence of excessive oligomerization and subsequent dehydrogenation and cyclization reactions ifpenergiesnouvelles.frconicet.gov.ar.
The distribution of byproducts is influenced by catalyst properties and reaction conditions. For example, the selectivity of lighter byproducts (C₅-C₇) can decrease with catalyst deactivation due to weakened cracking ability resulting from a decrease in acid sites, particularly Brønsted acid sites rsc.orgnih.gov. The formation of C₉-C₁₁ byproducts can shift from being primarily due to the cracking of heavier species (C₁₆+) to the addition of lighter carbocations (C₅-C₇) with butene as the acid site concentration decreases due to oligomer accumulation rsc.orgnih.govresearchgate.netresearchgate.net.
Dehydrogenation of this compound to Isobutene
This compound dehydrogenation is an endothermic reaction that produces isobutene (C₄H₈) and hydrogen (H₂) atlantis-press.comakjournals.com. Isobutene is a valuable intermediate used in the production of various chemicals, including MTBE (methyl tert-butyl ether) and ETBE (ethyl tert-butyl ether), and polymers atlantis-press.comakjournals.com.
Direct Catalytic Dehydrogenation of this compound
Direct catalytic dehydrogenation of this compound is typically carried out at high temperatures over solid catalysts atlantis-press.comakjournals.com. Industrial catalysts often include chromium supported on alumina (B75360) or silica, and platinum-tin supported on alumina rsc.orgatlantis-press.com. More recently, other materials like carbon-based catalysts and doped metal oxides have been explored rsc.orgcjcatal.com.
The process faces challenges such as fast catalyst deactivation due to coke deposition and undesirable side reactions like cracking rsc.orgakjournals.com. The presence of carbon dioxide can enhance isobutene yield by participating in the reaction and suppressing coke formation akjournals.comresearchgate.net.
Intrinsic Kinetics and Determination of Rate-Determining Steps
Understanding the intrinsic kinetics and identifying the rate-determining steps are crucial for optimizing catalyst design and reactor performance in this compound dehydrogenation atlantis-press.comatlantis-press.com. Kinetic studies are often based on mechanisms like the Langmuir-Hinshelwood mechanism atlantis-press.comatlantis-press.com.
Research on K₂O-CuO-Cr₂O₃/Al₂O₃ catalysts suggests that the surface reaction process is the rate-determining step in this compound dehydrogenation atlantis-press.comatlantis-press.com. For chromia/alumina catalysts, kinetic modeling has indicated that this compound adsorption, possibly on chromium and oxygen ion pairs, could be the rate-determining step researchgate.net. Studies on Pt/Sn-based catalysts have suggested a four-step Horiuti-Polanyi mechanism with rate-limiting dissociative adsorption of this compound acs.org.
Intrinsic activation energies for this compound dehydrogenation have been determined for various catalysts. For example, studies on HZSM-5 have reported intrinsic activation energies ranging from 86 to 235.2 kJ/mol, reflecting the heterogeneity of the zeolite surface and structure mdpi.com. The activation energy provides insight into the energy barrier of the rate-determining step atlantis-press.comatlantis-press.com.
Data Table Example (Illustrative - based on general findings, specific values would require detailed experimental data):
| Catalyst Type | Key Acidic Property Influence | Impact on Alkylation Performance |
| Zeolites (H-Y, H-BEA, X, Y) | Brønsted/Lewis acid ratio, strong Brønsted acid concentration | High hydride transfer activity, catalyst lifetime, product selectivity d-nb.inforesearchgate.netresearchgate.net |
| Ionic Liquids | Speciation ([AlCl₄]⁻, [Al₂Cl₇]⁻), Lewis acidity | Tunable activity and selectivity, potential for reduced corrosion acs.orgresearchgate.netmdpi.comsemanticscholar.org |
Note: This table is illustrative and represents general trends observed in the literature. Specific performance data would depend on the exact catalyst composition, structure, and reaction conditions.
Catalytic Mechanisms (e.g., Langmuir-Hinshelwood, Horiuti-Polanyi)
Catalytic dehydrogenation reactions often follow established mechanisms to describe the interaction between reactants, the catalyst surface, and the formation of products. Two prominent mechanisms are the Langmuir-Hinshelwood and Horiuti-Polanyi mechanisms.
The Horiuti-Polanyi mechanism, proposed in 1934, is widely accepted for catalytic non-oxidative dehydrogenation d-nb.infouu.nl. This mechanism typically follows Langmuir-Hinshelwood kinetics, which assumes that the reaction occurs between adsorbed species on the catalyst surface d-nb.infouu.nlresearchgate.net. The steps involved generally include:
Dissociative adsorption of the alkane (e.g., this compound), involving the cleavage of a C-H bond and the formation of adsorbed alkyl and hydrogen species d-nb.infouu.nl.
Further C-H bond cleavage from the adsorbed alkyl species d-nb.infouu.nl.
Formation of a hydrogen molecule from adsorbed hydrogen atoms d-nb.infouu.nl.
Desorption of the alkene (isobutene) and hydrogen from the catalyst surface d-nb.infouu.nl.
In the context of this compound dehydrogenation on a chromia/alumina catalyst, kinetic modeling based on the Langmuir-Hinshelwood mechanism suggested that the rate-determining step could be the adsorption of this compound, possibly on a pair of chromium and oxygen ions researchgate.net. For propane (B168953) dehydrogenation, dissociative adsorption of propane and the C-H cleavage steps have been suggested as being rate-limiting, depending on the catalyst rsc.org.
For oxidative dehydrogenation (ODH), while the Mars-van Krevelen mechanism is often prominent (discussed in Section 3.2.2.4), Langmuir-Hinshelwood mechanisms can also be involved, particularly in processes utilizing oxidants like CO₂ rsc.orgacs.org. In the Langmuir-Hinshelwood mechanism for ODH, the oxygen molecule can adsorb and dissociate before water desorption acs.org.
Development of Non-Noble Metal Catalysts (e.g., Cr-based, K-Cu-Cr/Al₂O₃, Ga₂O₃/ZnO, ZnAl Hydrotalcite Derivatives)
The development of efficient and cost-effective catalysts for this compound dehydrogenation has focused on non-noble metal materials. Chromium-based catalysts, particularly chromium oxide supported on alumina, have been widely used industrially for the dehydrogenation of light alkanes, including this compound uu.nlatlantis-press.com. These catalysts typically contain 18-20 wt% CrOₓ on an alumina support, often promoted by alkali metals like Na or K uu.nl. The activity and selectivity of Cr-based catalysts are influenced by chromium loading and the preparation method lehigh.eduresearchgate.net. The dispersed Cr⁶⁺ species are suggested to be involved in the active centers for oxidative dehydrogenation of this compound epa.gov.
Complex formulations like K-Cu-Cr/Al₂O₃ have also been investigated for the direct dehydrogenation of this compound. Studies on the intrinsic kinetics and mechanism over K-Cu-Cr/Al₂O₃ catalysts have been conducted, with kinetic models based on the Langmuir-Hinshelwood mechanism suggesting the surface reaction process as the rate-determining step atlantis-press.com.
Gallium-based catalysts, such as Ga₂O₃/ZnO and Ga₂O₃/Al₂O₃, have shown promise for alkane dehydrogenation and ODH d-nb.infoosti.gov. Kinetic modeling for this compound dehydrogenation over a Ga₂O₃/Al₂O₃ catalyst has been performed, considering a complex reaction network including side reactions researchgate.net. While Ga-based catalysts can be effective for activating CO₂, they can also displace adsorbed alkanes to acidic sites, potentially increasing coke formation osti.gov.
Hydrotalcite-like (HT) composites and their calcined derivatives (mixed oxides) have gained interest as potential catalysts or supports for dehydrogenation reactions researchgate.netmdpi-res.com. These materials, formed by layered double hydroxides, can be thermally treated to produce mixed oxides with high surface area and tunable acid-base properties, making them suitable as catalytic supports mdpi-res.com. The properties of the resulting oxides depend on the M²⁺/M³⁺ molar ratio and chemical composition mdpi-res.com.
Oxidative Dehydrogenation (ODH) of this compound
Oxidative dehydrogenation (ODH) of this compound to isobutene is an attractive alternative to direct dehydrogenation as it is thermodynamically more favorable due to the formation of water and can potentially operate at lower temperatures, mitigating coke formation osti.govpsu.edu. However, the presence of an oxidant, typically O₂, introduces challenges in controlling selectivity towards the desired alkene over total oxidation products like CO and CO₂ osti.gov.
Thermodynamic Considerations and Control of Selectivity in ODH
From a thermodynamic perspective, ODH is favored over non-oxidative dehydrogenation for converting alkanes to alkenes because the reaction is exothermic or less endothermic due to the formation of water osti.gov. However, the use of an oxidant like O₂ necessitates careful control of reaction conditions to maximize selectivity to the alkene and minimize the formation of undesirable by-products from deep oxidation osti.govacs.org. The ODH of this compound on carbon catalysts, for instance, has been shown to follow a parallel-consecutive pathway, where both isobutene and deep oxidation products (CO and CO₂) are formed directly from this compound, and isobutene can be further oxidized acs.org. High selectivities are often achieved at lower conversions, with selectivity decreasing as conversion increases osti.govacs.org. The thermodynamic tendency to form undesirable by-products means that ODH reactions must be carefully kinetically controlled rsc.org.
Vanadia-Based Catalysts: Structure-Activity Relationships and Support Effects
Supported vanadia catalysts are among the most studied materials for alkane ODH osti.gov. The catalytic performance of vanadia-based catalysts is strongly influenced by the structure of the active VOx species, which in turn depends on factors such as vanadium loading, the type of support material, and preparation methods researchgate.netresearchgate.netdergipark.org.trcore.ac.uk. Various vanadium species, including isolated monovanadates, dimeric and polymeric species, and crystalline V₂O₅, can exist on the support surface dergipark.org.trcore.ac.uk.
The support material plays a complex role in the activity and selectivity of supported vanadia catalysts researchgate.netresearchgate.net. For example, the dispersion of vanadia can be influenced by the support researchgate.netcore.ac.uk. Studies on vanadia supported by titania (TiO₂) nanoshapes with different surface facets showed that the shape of the TiO₂ support did not have a significant effect on the structure of surface VOx species or the catalytic performance in this compound ODH, which was attributed to the small difference in surface oxygen vacancy formation energy and the multi-faceting nature of the supports osti.govresearchgate.net. In contrast, evident support effects were observed for VOx/CeO₂ systems osti.gov. For vanadia supported on CeO₂-ZrO₂, the inclusion of CeO₂ improved activity, attributed to increased oxygen mobility and oxygen vacancies, and allowed the formation of CeVO₄ osti.gov. The interaction between vanadia and the support can influence the reducibility of the vanadium species, which is important for catalytic activity researchgate.netcore.ac.uk. The ability of vanadium to activate C-H bonds can weaken with increasing VOx density researchgate.net. V-O-support bonds are considered significant in the kinetically important reaction steps researchgate.net.
The introduction of additives, such as alkali metals, to supported vanadia catalysts can also influence their performance by affecting vanadia dispersion and the acid-base and redox properties of the vanadium oxide species core.ac.uk. The formation of alkali vanadates, which can melt at reaction temperatures, can drastically change catalytic performance, leading to a drop in activity and an increase in selectivity core.ac.uk.
Chromium Oxide-Based Catalysts and the Role of Support Properties
Chromium oxide-based catalysts are also active and selective for the oxidative dehydrogenation of this compound lehigh.edupsu.edu. The performance of supported chromium oxide catalysts is significantly affected by the nature and properties of the support material, as well as the chromium loading and the oxidation state of chromium species lehigh.eduepa.govresearchgate.net. Supports such as Al₂O₃, SiO₂, TiO₂, and La₂(CO₃)₃ have been investigated lehigh.edupsu.edu.
The support influences the dispersion of chromium oxide species and the relative stability of different chromium oxidation states (Cr²⁺, Cr³⁺, Cr⁵⁺, and Cr⁶⁺) lehigh.edu. The interaction between the surface chromia and the support, as well as the acid-base properties of the support, play a role lehigh.edu. Under oxidizing conditions, surface chromium oxide species are predominantly in the +6 oxidation state lehigh.edu. Studies on Cr₂O₃/Al₂O₃ catalysts for this compound ODH showed an optimum chromium loading for highest activity lehigh.eduresearchgate.net. The selectivity for CrOₓ/TiO₂ and potassium-promoted CrOₓ/Al₂O₃ catalysts has been reported to be higher than that for CrOₓ/Al₂O₃ in some studies lehigh.edu. However, other studies reported higher selectivity and conversion for CrOₓ/Al₂O₃ than CrOₓ/TiO₂ during this compound ODH lehigh.edu.
The active center for the oxidative dehydrogenation of this compound over Cr₂O₃/La₂(CO₃)₃ has been identified as a chromate (B82759) species bound to the surface of lanthanum carbonate researchgate.net. This species is formed through the interaction between chromium oxide and the lanthanum carbonate surface researchgate.net.
Proposed Reaction Routes and Mechanistic Pathways (e.g., Mars-van Krevelen)
Oxidative dehydrogenation reactions over metal oxide catalysts frequently proceed via the Mars-van Krevelen (MvK) mechanism rsc.orgacs.orgosti.gov. In this redox mechanism, lattice oxygen from the catalyst participates in the oxidation of the alkane, leading to the formation of the alkene and a reduced catalyst surface acs.orgosti.gov. The reduced catalyst is then reoxidized by the oxidant (e.g., O₂ or CO₂) acs.orgosti.gov.
For supported chromium oxide catalysts, the chemical state of CrOₓ changes between Cr⁶⁺ and Cr³⁺/Cr²⁺ during the oxidation-reduction cycles involved in reactions that follow the Mars-van Krevelen mechanism rsc.org. In the case of ODH with CO₂, the oxygen vacancy of coordinatively unsaturated species is replenished by CO₂ dissociation, and the alkane is activated at lattice oxygen sites in the reduced chromium species rsc.org.
While the Mars-van Krevelen mechanism is common for ODH over metal oxides, other mechanisms like the Eley-Rideal and Langmuir-Hinshelwood can also be involved, depending on the catalyst and reaction conditions acs.org. The involvement of lattice oxygen from the support can improve olefin selectivity in vanadia-based catalysts that operate via a Mars-van Krevelen mechanism osti.gov.
For carbon catalysts in ODH, the oxygen groups on the carbon edges can mimic the Mars-van Krevelen mechanism, although lattice oxygen is not involved in the same way as in metal oxides acs.org.
Titanium Pyrophosphate Catalysis in ODH
Oxidative dehydrogenation (ODH) of light alkanes, including this compound, is an exothermic process typically carried out at temperatures below 600 °C, yielding alkenes and water. academie-sciences.fr Titanium pyrophosphate (TiP₂O₇) has been investigated as a catalyst for the oxidative dehydrogenation of this compound to isobutylene (B52900). researchgate.net
Studies on the catalytic properties of TiP₂O₇ in the ODH of this compound between 400 and 550 °C have shown a significant change in product distribution and apparent activation energy around 490 °C. This suggests the involvement of two distinct reaction mechanisms depending on the temperature range. researchgate.net Compared to other pyrophosphates, TiP₂O₇ has been found to be less active and selective for the ODH of this compound. researchgate.net
Coprecipitation synthesis using sodium pyrophosphate is a method for preparing TiPO catalysts, which have shown high reactivity in the catalytic ODH of this compound. academie-sciences.fr
Selective Oxidation of this compound
The selective oxidation of this compound to methacrolein (B123484) (MAC) and methacrylic acid (MAA) is a reaction of significant interest due to the low cost of the starting material and reduced process complexity compared to alternative routes. mdpi.com This process aims to limit the use of toxic reactants and minimize waste production. mdpi.com
Conversion to Methacrolein and Methacrylic Acid
This compound can be selectively oxidized to methacrolein and methacrylic acid. mdpi.com This conversion can occur through a one-step oxidation process. researchgate.net Alternatively, an integrated two-step process involves the dehydrogenation of this compound to isobutylene in the first step, followed by the oxidation of isobutylene to methacrolein in the second step. google.com The effluent from the second step can then be fed to a further oxidation step to convert methacrolein to methacrylic acid. google.com
The selective oxidation of this compound generally requires higher reaction temperatures when using mixed-metal oxide catalysts. mdpi.com
Role of Heteropolycompounds (HPCs) in Selective Oxidation
Heteropolycompounds (HPCs), particularly those with Keggin structures, have demonstrated the ability to selectively convert this compound to methacrolein and methacrylic acid. mdpi.comresearchgate.net This is attributed to their strong and tunable acidity and redox properties. mdpi.comresearchgate.net Partially neutralized Keggin-type HPCs exhibit increased stability, making them suitable as heterogeneous catalysts. mdpi.comresearchgate.net
Early attempts using neat phosphomolybdic acid (H₃PMo₁₂O₄₀) showed unsatisfactory catalytic activity, with low this compound conversion (4–5%) and low selectivity to MAA and MAC (10–16%), likely due to poor stability and low surface area. mdpi.com Incorporating pyridinium (B92312) has been shown to increase the reducibility and thus improve the catalytic performance of H₃PMo₁₂O₄₀. mdpi.com
The catalytic activity and selectivity can be improved by varying the amount of Cs⁺ substitution in H₃PMo₁₂O₄₀. mdpi.com For instance, a Cs content of 2.5 in CsₓH₃₋ₓPMo₁₂O₄₀ resulted in 16% conversion and 31% selectivity. mdpi.com NH₄⁺-substituted catalysts like (NH₄)₃PMo₁₂O₄₀ have also shown promising results, with selectivity to MAA + MAC reaching up to 54% at 8% this compound conversion at 350 °C. mdpi.com The pH during the preparation process can affect the catalytic activity of (NH₄)₃PMo₁₂O₄₀, with higher pH leading to better conversion and selectivity. mdpi.com This is potentially due to the formation of cationic Moⁿ⁺ species. mdpi.com
Mixed Cs⁺ and NH₄⁺ substitution has also been explored. mdpi.com Catalysts like Csₓ(NH₄)₃₋ₓHPMo₁₁VO₄₀ have been synthesized to study the influence of surface acid density on selective oxidation. mdpi.com The selective oxidation of this compound over HPCs is considered a surface-type reaction. mdpi.com
Vanadium-containing Cs salts of heteropoly compounds with the incorporation of different transition metals have been studied for the selective oxidation of this compound. researchgate.net The substitution of V⁵⁺ for Mo⁶⁺ and Cs⁺ for H⁺ in 12-molybdophosphoric acid significantly altered the catalytic activity. acs.org The highest yield of methacrylic acid (9.0%) was obtained with a heteropoly catalyst containing V and Cs contents of 1 and 2.5, respectively. acs.org The high activity of Cs₂.₅Ni₀.₀₈H₁.₃₄PVMo₁₁O₄₀ is likely due to its high surface area. acs.org The oxidizing ability of the catalysts controls the activity of 12-molybdovanadophosphoric acids and partially salified 12-molybdophosphoric acid with Cs⁺. acs.org
The introduction of light, specifically UV light, has been observed to enhance both this compound conversion and MAA selectivity, particularly at low temperatures, in photothermal catalytic selective oxidation over Keggin-type Cs₂.₉Cu₀.₃₄V₀.₄₉PMo₁₂O₄₀ heteropolyacid. aip.org This suggests a synergistic effect between thermal and photocatalysis. aip.org
The structural evolution of supported (NH₄)₃HPMo₁₁VO₄₀ (APMV) catalysts under thermal oxidizing and reducing treatments has been investigated. mdpi.com Supporting APMV on Cs₃PMo₁₂O₄₀ (CPM) improves the thermal stability and reducibility of the Keggin units. mdpi.com Partial degradation of APMV can occur depending on temperature and reaction conditions. mdpi.com The decomposition of ammonium (B1175870) cations leads to vacancy formation, favoring cationic exchanges between vanadium from the active phase and cesium from the support. mdpi.com Vanadium expelled from the Keggin structure is reduced to V⁴⁺ species, which, along with Mo⁵⁺, contributes to this compound activation. mdpi.com Increased reducibility in supported catalysts is believed to enhance catalytic performance compared to unsupported APMV. mdpi.com
Here is a table summarizing some data on heteropolycompound catalysts for this compound selective oxidation:
| Catalyst | This compound Conversion (%) | MAC + MAA Selectivity (%) | Temperature (°C) | Reference |
| Cs₁.₇(NH₄)₁.₃HPMo₁₁VO₄₀ | 9.6 | 57 | Not specified | mdpi.com |
| Cs₁.₇₅(NH₄)₁.₂₅HPMo₁₁VO₄₀ | 6 | 61 | Not specified | mdpi.com |
| H₃PMo₁₂O₄₀ | 4–5 | 10–16 | Not specified | mdpi.com |
| Cs₂.₅H₀.₅PMo₁₂O₄₀ | 16 | 31 | Not specified | mdpi.com |
| (NH₄)₃PMo₁₂O₄₀ | 8 | 54 | 350 | mdpi.com |
| Cs₂V₀.₃PMo₁₁VO₄₀ | 9 | ~59 | Not specified | mdpi.com |
| Cs₂.₅Ni₀.₀₈H₀.₃₄PMo₁₂O₄₀ | Not specified | Maximum MAA selectivity | 340 | mdpi.com |
| Cs₂.₅Ni₀.₀₈H₁.₃₄PVMo₁₁O₄₀ | Not specified | Not specified | Not specified | acs.org |
| Cs₂.₉Cu₀.₃₄V₀.₄₉PMo₁₂O₄₀ (Photothermal) | Enhanced | Enhanced | Low | aip.org |
| 40% APMV on CPM | 15.3 | 8.0 | Not specified | mdpi.com |
Alternative Metal Oxide Catalysts for Selective Oxidation
Mixed metal oxides have also been explored as effective catalysts for the selective formation of MAC and MAA from this compound. mdpi.com Vanadium and molybdenum are frequently combined in these catalysts due to their important redox properties, facilitating the V⁵⁺ + Mo⁵⁺ → V⁴⁺ + Mo⁶⁺ reaction. mdpi.com Mo–V–O catalysts with a V/Mo ratio of 0.3 have shown the best MAC selectivity (40.4%) at 6.4% this compound conversion, with minimal MAA formation. mdpi.com
V–Mo–O mixed metal oxides have been tested for the selective oxidation of this compound in the temperature range of 350–550 °C. shd.org.rsresearchgate.net this compound was primarily oxidized to isobutene and carbon oxides. shd.org.rsresearchgate.net Catalysts with low vanadium content showed lower activity but higher isobutene selectivity, while those with high vanadium content exhibited higher activity but also higher selectivity to carbon oxides. shd.org.rsresearchgate.net The presence of a V₂O₅ phase in catalysts with higher vanadium content is considered responsible for enhanced catalytic activity. shd.org.rs
Iron-oxide-based perovskites have emerged as promising catalysts for the selective oxidation of light alkanes. isct.ac.jp A specific perovskite, La₀.₈Sr₀.₂FeO₃₋δ, has shown high selectivity, yield, and stability in converting this compound to tert-butyl alcohol under mild conditions (e.g., 60 °C). isct.ac.jpnih.gov This catalyst operates via a radical-mediated oxidation mechanism, with the surface mixed Fe³⁺/Fe⁴⁺ valence states likely playing a crucial role in activating the C–H bond of this compound and decomposing tert-butyl hydroperoxide. nih.gov
Elucidation of Reaction Networks and Intermediate Species in Selective Oxidation
The mechanism of the catalytic oxidation of this compound to methacrolein and methacrylic acid involves the activation of the C–H bond and subsequent oxygen insertion. mdpi.com The activation of this compound at the tertiary carbon by oxidative activation of the weakest C-H bond, involving the transfer of two electrons to the catalyst and its subsequent reduction, is considered the rate-determining step in the selective oxidation over Keggin-type HPCs. mdpi.comresearchgate.net
A proposed mechanism over K₁(NH₄)₂PMo₁₂O₄₀ catalysts involves the dehydrogenation of this compound to form a C=C double bond in the first step. mdpi.comresearchgate.net The produced alkoxide is then converted to an allylic alkoxy species, which reacts to form a common intermediate dioxyalkylidene species. researchgate.net From this intermediate, two parallel reactions can occur, leading to the formation of either methacrolein or methacrylic acid. researchgate.net This reaction network has been supported by kinetic models. researchgate.net
Another proposed pathway includes the intermediate formation of isobutene. mdpi.com The oxidative breaking of the C–H bond at the tertiary carbon is the rate-determining step, leading to an alkoxide group combined with a hydroxyl group. mdpi.com This is followed by the formation of C–O–Mo bridges and a dioxyalkylidene intermediate. mdpi.com This intermediate can yield methacrolein via C–O bond dissociation or a carboxylate species (a precursor to methacrylic acid) when oxidized at Mo–O bonds. mdpi.com
The Mars and Van Krevelen model can be applied to the oxidation of this compound by oxygen over heteropolyanion catalysts. scite.ai The reaction scheme includes both direct production of methacrylic acid from this compound and indirect production via methacrolein. scite.ai The reaction of this compound with the oxidized sites is the rate-limiting step. scite.ai While methacrolein transformation is faster than this compound reaction, it can be a factor of degradation, whereas methacrylic acid is stable. scite.ai Favoring the transformation from this compound directly to methacrylic acid is desirable for improved selectivity. scite.ai
The activity and selectivity for MAA synthesis from this compound are related to the combination of high proton acidity, fast electron transfer, and electron delocalization ability of the catalyst. researchgate.net Vanadium ions can accelerate the selective oxidation of methacrolein to methacrylic acid. acs.org
In the selective oxidation of n-butane to maleic anhydride (B1165640) over titanium phosphate (B84403) (TiPO) catalysts, a complex multistep conversion occurs. acs.org Online mass spectroscopy has identified a chain of intermediates including 2-butene, 1,3-butadiene, furan, and 2-furanone. acs.org This suggests a combined mechanism involving carbocation chemistry via Brønsted acid sites and a redox mechanism according to Mars van Krevelen. acs.org While this study focuses on n-butane, it provides insights into the types of intermediates and mechanisms that can be involved in alkane selective oxidation over phosphate catalysts.
The selective oxidation of light alkanes involves complex reaction networks requiring catalysts with multiple functional properties to activate different C-H bonds and facilitate oxygen insertion at specific positions. mdpi.com
Here is a table summarizing key aspects of reaction networks and intermediates:
| Catalyst Type | Proposed Rate-Determining Step | Key Intermediate Species | Proposed Mechanism Type(s) | References |
| Keggin HPCs | Tertiary C-H bond oxidative activation | Allylic alkoxy, Dioxyalkylidene, Carboxylate (for MAA) | Oxidative activation, Mars-Van-Krevelen | mdpi.comresearchgate.netmdpi.comscite.ai |
| TiPO | Not explicitly stated for this compound | 2-butene, 1,3-butadiene, furan, 2-furanone (for n-butane) | Carbocation chemistry, Redox (Mars-Van-Krevelen) | acs.org |
| Perovskites | C-H activation | tert-butyl hydroperoxide | Radical-mediated oxidation | nih.gov |
Advanced Catalysis Research and Catalyst Design for Isobutane Reactions
Rational Catalyst Design Principles for Optimized Isobutane (B21531) Transformations
Rational catalyst design for this compound transformations involves understanding the reaction mechanisms and tailoring catalyst properties to favor desired pathways. For this compound alkylation, which proceeds via carbenium ion intermediates, the presence of strong Brønsted acid sites is crucial for initiating the reaction through alkene protonation and facilitating key steps like hydride transfer acs.orgtum.de. Zeolites, with their inherent acidity and porous structure, are prime candidates for this application. scielo.org.co The design principles often focus on optimizing the concentration and strength of acid sites, as well as controlling the catalyst's pore structure to manage mass transfer and shape selectivity. scielo.org.coredalyc.orgrsc.org
In the case of this compound dehydrogenation, catalysts typically require sites capable of activating C-H bonds. For oxidative dehydrogenation, bifunctional catalysts possessing both acid and redox properties are necessary for activating the C-H bond and facilitating oxygen insertion. mdpi.comresearchgate.net Rational design in these reactions involves balancing these properties and considering the catalyst's ability to manage the exothermic nature of oxidative processes and the endothermic nature of direct dehydrogenation. lew.roresearchgate.net Microkinetic modeling is a valuable tool in rational catalyst design, helping to identify critical reaction intermediates and rate-determining steps, thereby guiding the design of improved catalysts. osti.gov
Catalyst design also considers minimizing side reactions, such as olefin oligomerization and cracking, which can consume reactants and lead to the formation of undesirable byproducts and coke. redalyc.orgacs.orgrsc.org Strategies include controlling acid site strength and density, as well as incorporating promoters that can influence reaction pathways and inhibit deactivation. rsc.orgijcce.ac.ir
Influence of Catalyst Composition and Structure on Reactivity and Selectivity
The composition and structure of a catalyst significantly impact its performance in this compound reactions. This includes the nature of active sites, the properties of the support material, and how these components interact.
Role of Acid-Base Properties and Redox Centers in Catalysis
For acid-catalyzed reactions like this compound alkylation, the strength and density of acid sites are paramount. Brønsted acid sites are generally considered essential for initiating the carbenium ion chain mechanism. scielo.org.cotum.de Studies have shown that catalysts with a high concentration of Brønsted acid sites are more suitable for this compound alkylation. scielo.org.co The acidity can be tuned by varying the Si/Al ratio in zeolites; a lower Si/Al ratio typically increases the concentration of Brønsted sites. scielo.org.co
In oxidative dehydrogenation, both acidic and redox properties are critical. mdpi.comresearchgate.net Acid sites can activate the alkane C-H bond, while redox centers facilitate oxygen activation and insertion. mdpi.com Heteropolyanion-based catalysts, particularly those with Keggin structures, are promising due to their tunable acidity and redox properties, which can be adjusted by substituting elements like cesium, ammonium (B1175870), vanadium, and other metal ions. mdpi.comresearchgate.netrsc.orgresearchgate.net For instance, the presence of vanadium (V) in molybdovanadophosphoric acid catalysts has been shown to contribute to the activation of this compound. mdpi.com
The balance between acid and redox sites is crucial for achieving high selectivity. An appropriate balance can promote the desired selective oxidation while minimizing over-oxidation to COx. mdpi.comresearchgate.net
Impact of Pore Structure, Morphology, and Support Materials
The physical structure of the catalyst, including its pore structure, morphology, and the nature of the support material, profoundly influences catalytic performance by affecting mass transfer, active site accessibility, and catalyst stability. rsc.orgresearchgate.netacs.orgmdpi.com
Pore structure, including pore size distribution and connectivity, affects the diffusion of reactants to and products from the active sites. rsc.orgmdpi.com In reactions involving bulky molecules or prone to coke formation, hierarchical pore structures containing both micropores and mesopores can improve mass transport and extend catalyst lifetime. rsc.orgresearchgate.netmdpi.comsoton.ac.uk For example, in this compound dehydrogenation, supports with hierarchical macro-mesoporous structures have shown improved activity and stability due to enhanced gas diffusion and better dispersion of active nanoparticles. mdpi.com
The morphology of catalyst particles can also influence performance by exposing specific facets or active sites. rsc.org Support materials provide a surface for dispersing the active phase, enhancing its thermal stability and preventing sintering. acs.orgencyclopedia.pub Common support materials include refractory oxides like Al₂O₃, SiO₂, and TiO₂, as well as zeolites and carbon materials. acs.orgresearchgate.net The choice of support can significantly influence activity and stability. researchgate.net For instance, modified hydrotalcite-derived composites have been used as supports for Pt-In catalysts in this compound dehydrogenation, with the support influencing pore structure and surface acidity. researchgate.net
Investigations of Metal-Support Interactions and Active Site Dispersion
Metal-support interactions (MSI) describe the influence of the interaction between metal particles and the support material on catalytic performance. These interactions can affect the electronic properties and geometric structure of the metal nanoparticles, influencing their activity, selectivity, and stability. encyclopedia.pubresearchgate.net Strong metal-support interactions (SMSI) can lead to the decoration of metal particles by species from the support, altering their catalytic behavior. researchgate.netresearchgate.net
Studies on Pt-based catalysts for alkane dehydrogenation have highlighted the importance of MSI. The interaction between Pt and support materials like Al₂O₃, SiO₂, and zeolites can influence Pt dispersion and stability. researchgate.net The addition of promoters like tin (Sn) to Pt catalysts can create Pt-Sn interactions and Pt-SnO₂ SMSI, which can be tuned by thermal treatment and atmosphere, affecting the catalyst's structure and dehydrogenation performance. researchgate.net Highly dispersed Sn surface-enriched Pt-Sn alloy nanoparticles formed through strong interactions have shown superior catalytic performance in lower alkane dehydrogenation. researchgate.net
Active site dispersion, or how well the active species are distributed on the support, is crucial for maximizing the utilization of the active material and enhancing activity. High dispersion often leads to a larger number of accessible active sites. acs.org Support materials and preparation methods play a key role in controlling dispersion. researchgate.netacs.org For example, the pore structure and surface properties of the support can significantly impact the dispersion of metal nanoparticles. mdpi.com
Catalyst Deactivation and Regeneration Strategies
Catalyst deactivation is a major challenge in this compound transformations, leading to a decrease in activity and selectivity over time. Understanding the mechanisms of deactivation is crucial for developing effective regeneration strategies.
Mechanisms of Coke Formation and Catalyst Fouling
Coke formation, the deposition of carbonaceous materials on the catalyst surface, is a primary cause of deactivation in many hydrocarbon reactions, including this compound transformations. tum.deacs.orgijcce.ac.irconicet.gov.ar Coke can deactivate catalysts by blocking active sites and plugging pores, hindering the access of reactants to the active centers. tum.deijcce.ac.ir
In this compound alkylation and dehydrogenation, coke formation is often linked to side reactions like olefin oligomerization and cracking. tum.deacs.orgrsc.org Carbenium ion deprotonation reactions can generate alkene molecules that lead to deactivation through oligomerization. acs.org Highly unsaturated and branched polymers can form and strongly adsorb on acid sites, filling the pores. tum.de
The nature and amount of coke deposited depend on the catalyst properties, reaction conditions, and the specific reaction. conicet.gov.aroaepublish.com On solid acid catalysts like zeolites, coke can poison acid sites. tum.deconicet.gov.ar On supported metal catalysts used for dehydrogenation, coke can form on both metal sites and the support. oaepublish.com Excessive dehydrogenation of hydrocarbon species is a crucial initial step in coke formation. oaepublish.com
Catalyst regeneration aims to remove the deposited coke and restore the catalyst's activity and selectivity. Common regeneration strategies involve oxidative treatments, typically using air combustion, to burn off the carbonaceous deposits. tum.deconicet.gov.arrsc.org However, high temperatures may be required for complete coke removal, which can potentially affect the catalyst structure. tum.deconicet.gov.ar Mild treatments, such as regeneration with hydrogen, may remove only a fraction of the coke but can still help recover some activity. conicet.gov.ar Alternative regeneration methods, such as ozone regeneration and solvent extraction, have also been explored. conicet.gov.ar The presence of promoters or specific support properties can influence coke formation and the effectiveness of regeneration. rsc.orgijcce.ac.irresearchgate.net For instance, alkali metal promoters can reduce coke deposition by neutralizing Brønsted acid sites. rsc.orgijcce.ac.ir
Methodologies for Catalyst Regeneration and their Impact on Stability
Effective catalyst regeneration is crucial for maintaining process efficiency and catalyst longevity. Various regeneration methodologies have been investigated for catalysts used in this compound reactions, particularly for alkylation and dehydrogenation.
Oxidative Regeneration: This is a common method involving burning off the coke with oxygen-containing gas, often air. conicet.gov.arrsc.org However, high temperatures (e.g., 550-600 °C) may be required for complete coke removal, which can potentially damage the catalyst structure or lead to the formation of difficult-to-remove aromatic coke. conicet.gov.arconicet.gov.ar
Low-Temperature Regeneration: Alternatives to high-temperature oxidation are being explored to minimize catalyst damage. These include:
Ozone Regeneration: Ozonation has shown effectiveness in removing coke from zeolite and supported heteropolyacid catalysts, helping to recover activity and stability for this compound alkylation. conicet.gov.arconicet.gov.ar Ozone can remove a large fraction of coke and alter the remaining coke to make it easier to burn. conicet.gov.ar
Solvent Extraction: While studied, solvent extraction has not always been fully effective in regenerating this compound alkylation catalysts. conicet.gov.ar
Hydrogenation: Adding a metal like platinum to the catalyst can catalyze coke combustion or hydrogenation at lower temperatures. conicet.gov.arconicet.gov.ar However, the effectiveness of platinum in lowering the maximum regeneration temperature for complete coke removal has been shown to be limited in some cases. conicet.gov.ar Regeneration with hydrogen peroxide at lower temperatures (e.g., 90 °C) can remove a large fraction of coke but may not significantly alter the characteristics of the remaining coke. conicet.gov.ar
For this compound dehydrogenation catalysts, such as those based on chromium oxides or platinum/tin on alumina (B75360), coke deposition is also a major cause of deactivation, particularly at the high reaction temperatures required. mdpi.comsciengine.comconicet.gov.arresearchgate.net Regeneration typically involves burning off the coke with air. rsc.orgsciengine.com The active center for this compound dehydrogenation over Cr-Al₂O₃ catalysts is suggested to be Cr²⁺/Cr³⁺ species, which are produced from Cr⁶⁺ during the reaction. sciengine.com Deactivation is mainly caused by carbon deposition on the surface. sciengine.com Regeneration through air combustion has demonstrated good catalyst stability through continuous reaction-regeneration cycles. rsc.org For Pt-based catalysts, re-dispersion of platinum on the catalyst surface during regeneration is important for activity recovery. researchgate.net Oxychlorination using agents like HCl and Cl₂ has been used to regenerate Pt-Sn/γ-Al₂O₃ catalysts for this compound dehydrogenation, restoring dispersion and catalytic activity. researchgate.net
Reaction Engineering Aspects in this compound Catalysis
Reaction engineering plays a critical role in optimizing this compound catalytic processes, focusing on reactor design, operating conditions, and hydrodynamics to maximize yield, selectivity, and catalyst efficiency. nih.govacs.org
Optimization of Reaction Conditions for Enhanced Performance
Optimizing reaction conditions is essential for achieving high conversion and selectivity in this compound catalytic reactions. Key parameters include temperature, pressure, reactant ratios, and space velocity.
For this compound dehydrogenation, which is an endothermic equilibrium-limited reaction, high temperatures and low pressures generally favor higher this compound conversion and isobutene selectivity. mdpi.comresearchgate.net However, high temperatures can also accelerate catalyst deactivation due to increased coke formation and promote undesirable side reactions like thermal cracking. mdpi.comresearchgate.net The optimal temperature is a balance between thermodynamic favorability and kinetic limitations, as well as catalyst stability. For example, studies on fluidized bed reactors with Cr₂O₃/Al₂O₃ catalyst found an optimal temperature of 575 °C for this compound dehydrogenation, yielding approximately 47.6% isobutylene (B52900) by mass. mdpi.com Increasing the temperature to 625 °C increased isobutylene yield but also significantly increased by-products from side reactions. mdpi.com The presence of hydrogen in the feed can suppress cracking reactions and diminish coke content, improving selectivity. rsc.org The weight hourly space velocity (WHSV) also influences performance; lower WHSV (longer contact time) can lead to higher conversion but may also increase by-product formation and deactivation. osti.govresearchgate.net
For this compound alkylation, typically catalyzed by strong acids, the reaction is exothermic. Lower reaction temperatures are generally preferred to favor alkylate formation and minimize undesirable side reactions like oligomerization and cracking, which contribute to catalyst deactivation and reduce product quality. rsc.orgacs.orgredalyc.orgresearchgate.net A high this compound-to-olefin ratio in the feed is crucial to suppress olefin oligomerization and promote hydride transfer reactions, which are vital for the alkylation chain mechanism and help maintain catalyst activity. acs.orgredalyc.orgacs.orgacs.org Short contact times can also be beneficial. redalyc.orgresearchgate.net Studies on this compound alkylation with propene catalyzed by a composite ionic liquid found optimal conditions at 15 °C, a reaction time of 5 seconds, and an this compound-to-olefin ratio of 68, achieving a high yield of C₇ isoparaffins. acs.org For sulfuric acid-catalyzed alkylation, optimal performance is often observed with acid concentrations around 95-96 wt% and specific acid-to-hydrocarbon volume ratios. acs.org
Optimization of reaction conditions often involves balancing competing reactions and deactivation pathways. Response surface methodology can be used to statistically optimize parameters like reaction time, temperature, and stirring speed for improved selectivity to desired products like trimethylpentanes in this compound/butene alkylation. researchgate.netresearchgate.net
Here is a data table summarizing some reported optimal or tested reaction conditions for this compound reactions:
| Reaction Type | Catalyst | Reactor Type | Temperature (°C) | Pressure (MPa) | This compound/Olefin Ratio | Other Conditions | Key Outcome | Source |
| This compound Dehydrogenation | Cr₂O₃/Al₂O₃ | Fluidized Bed | 575 | Not specified | Not applicable | Gas velocity 0.016 m/s | 47.6% isobutylene yield (mass) | mdpi.com |
| This compound Dehydrogenation | Ga₂O₃/Al₂O₃ promoted by Pt, K | Fixed/Fluidized Bed | 580 | Not specified | Not applicable | GHSV 400 h⁻¹ (i-C₄H₁₀) | Stable performance over 3 hours | rsc.org |
| This compound Dehydrogenation | Cr₂O₃/Al₂O₃ | Fixed Bed | 610 | Atmospheric | Not applicable | Various impregnation pressures | Isobutylene yield 54-68% depending on prep | capes.gov.br |
| This compound Alkylation | Composite Ionic Liquid | Not specified | 15 | Not specified | 68 | Reaction time 5 s, 1500 rpm stirring | 78.9 wt% C₇ isoparaffins yield | acs.org |
| This compound Alkylation | H₂SO₄ | Not specified | 2-6.5 | Not specified | 7:1 to 12:1 | Acid conc. 92-96 wt%, Acid/HC ratio ~1.1 | High octane (B31449) alkylate | acs.org |
| This compound Alkylation | H-beta Zeolite | CSTR | Optimized conditions | Not specified | High | Avoidance of multiple alkylation/oligomerization | Stable selective alkylation | jst.go.jp |
| This compound Alkylation | H₂SO₄ with Caprolactam | Stirring batch/Micro | 5-8 | Not specified | 30:1 | Varied stirring speed, H/C ratio, time, olefin type | Improved C₈ selectivity, high RON alkylate | researchgate.netresearchgate.net |
Reactor Configuration and Hydrodynamics in Catalytic Processes
The choice of reactor configuration and understanding the hydrodynamics within the reactor are critical for efficient this compound catalysis, influencing mass and heat transfer, contact between reactants and catalyst, and ultimately, reaction performance and catalyst deactivation. acs.org
Common reactor types for this compound dehydrogenation include fixed-bed and fluidized-bed reactors. researchgate.netrsc.orgcapes.gov.br
Fixed-Bed Reactors: These are widely used, often in a series of adiabatic reactors with inter-stage heating due to the endothermic nature of the reaction. researchgate.netgoogle.com While simpler in design, fixed beds can face challenges with temperature control and hot spots, which can accelerate deactivation. researchgate.net Membrane reactors, a type of fixed-bed reactor with a hydrogen-permeable membrane, can enhance this compound dehydrogenation conversion by selectively removing hydrogen, shifting the equilibrium towards products. osti.govworktribe.comresearchgate.net
Fluidized-Bed Reactors: These offer advantages in temperature control and catalyst regeneration due to excellent mixing and heat transfer characteristics. mdpi.comresearchgate.net The continuous circulation of catalyst between the reactor and a regenerator is a key feature of fluidized-bed systems for dehydrogenation, allowing for continuous coke burn-off and heat supply. mdpi.comresearchgate.net Hydrodynamics in fluidized beds, such as gas velocity and catalyst particle size, significantly affect mixing, contact efficiency, and by-product formation. mdpi.com Weak fluidization can be useful for evaluating catalyst properties without the complexities of fast fluidization hydrodynamics. mdpi.com Fluidized beds are also explored for polymerization reactions using this compound as an induced condensing agent, impacting catalyst productivity and polymer properties. google.com
For this compound alkylation, reactor design is particularly important due to the multiphase nature of the reaction (hydrocarbon liquid/gas and solid or liquid acid catalyst). redalyc.orgacs.orgscielo.org.co Efficient mixing and mass transfer between the hydrocarbon and catalyst phases are crucial for high selectivity and minimizing side reactions. acs.orgacs.orgacs.org
Stirred Reactors: Traditional stirred reactors are used, but challenges exist in achieving optimal mixing, especially with solid acid catalysts, potentially requiring high this compound recycle ratios. acs.org
Fixed-Bed Reactors: While solid acid catalysts can be used in fixed beds, rapid deactivation due to coke deposition and pore plugging can be an issue, requiring frequent regeneration. rsc.orgredalyc.org
Slurry Transport Reactors: These systems, often coupled with hydrocyclones and regenerators, are being investigated for solid catalyst alkylation, allowing for continuous catalyst circulation and regeneration. acs.orgacs.org Hydrodynamics in slurry reactors, including gas hold-up and mixing patterns, are critical for performance. acs.org
Microreactors: Microreactors with structured internals, such as staggered herringbone grooves, are being explored for this compound alkylation to enhance mass and heat transfer, leading to shorter reaction times and improved selectivity compared to conventional stirred batch reactors. researchgate.netresearchgate.net
Rotating Packed-Bed Reactors (RPB): RPBs are being studied to intensify the alkylation process by improving mass transfer through the generation of small droplets and high interfacial area between the liquid phases (hydrocarbon and ionic liquid/solid acid). acs.org Hydrodynamic parameters like rotational speed, acid-to-hydrocarbon ratio, and interfacial tension influence droplet size and interfacial area, impacting reaction efficiency. acs.org
Liquid-Liquid Cyclone Reactors: These are being designed to integrate the alkylation reaction and product separation in a single unit, leveraging hydrodynamics for efficient mixing and phase separation. acs.org
Computational Fluid Dynamics (CFD) modeling is increasingly used to understand and optimize hydrodynamics and mixing in various reactor types for this compound alkylation, aiding in reactor design and process intensification. acs.orgmdpi.com
Computational and Theoretical Chemistry Studies of Isobutane Systems
Quantum Chemical Investigations of Isobutane (B21531) and Related Intermediates
Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are widely used to investigate the electronic structure, stability, and reactivity of molecules. Applied to this compound, these methods provide detailed information about its molecular structure, energetics, and the characteristics of transient species involved in its reactions.
Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics
Ab initio and DFT calculations are fundamental tools for determining the optimized molecular geometry and relative energies of this compound and related species. These methods solve the electronic Schrödinger equation (or an approximation thereof) to provide a detailed picture of the electron distribution and bonding within the molecule. Studies employing methods like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G**) have been used to compute optimized geometrical parameters, bond lengths, bond angles, and dihedral angles for various molecules, with results often showing good agreement with other theoretical data tsijournals.com. The total energy and potential energy curves can also be calculated to understand conformational preferences and stabilities tsijournals.com.
These computational approaches are essential for understanding the thermochemistry of organic molecules, providing insights into energy-structure relationships csic.es. For instance, they can be used to calculate enthalpies of formation and strain enthalpies, contributing to a comprehensive understanding of molecular stability csic.es.
Characterization of Carbenium Ions and Reaction Transition States
Carbenium ions are key intermediates in many reactions involving this compound, particularly in acid-catalyzed processes like alkylation and isomerization. Quantum chemical calculations are invaluable for characterizing the structure, stability, and charge distribution of these transient, highly reactive species. Studies have investigated alkyl carbenium ions, including the tert-butyl cation (i-C₄H₉⁺), which is a significant intermediate in this compound chemistry hep.com.cnhep.com.cnresearchgate.net.
DFT calculations have been used to investigate the reaction mechanisms of this compound with olefins catalyzed by Brønsted acids, confirming that these reactions can be fast due to the nature of carbenium ions hep.com.cn. The stability of different carbenium ions, such as trimethylpentane cations (3M-C₅⁺), has been predicted using DFT, indicating varying stabilities among isomers hep.com.cnhep.com.cn.
Transition states, representing the highest energy point along a reaction pathway, are also characterized using quantum chemistry. Identifying and characterizing these structures provides crucial information about reaction barriers and kinetics. For example, studies have examined the transition states involved in the oxidation of this compound with peroxynitrous acid, revealing characteristics like the linear arrangement of interacting atoms in the transition state structure researchgate.net. Hydride transfer reactions, a key step in this compound transformations on zeolites, have been investigated using ab initio calculations to characterize the transition states, which often resemble adsorbed nonclassical carbonium ions psu.edu. These transient species are stabilized by Coulomb interactions with the catalyst surface psu.edu.
The energetics of transition states relative to reactants are critical for determining reaction rates. Computational studies have calculated activation barriers for various reactions involving this compound and its related intermediates, such as the formation and transformation of carbenium ions and hydride transfer processes nih.govacs.orgfrontiersin.org.
Proton Affinity Studies of this compound
Proton affinity (PA) is a fundamental thermochemical property that quantifies the gas-phase basicity of a molecule – its ability to accept a proton. Computational methods, including ab initio and DFT, are widely used to calculate proton affinities, complementing experimental techniques arcjournals.orgcuni.cznist.gov.
Studies have investigated the protonation of hydrocarbons, including this compound, using ab initio methods arcjournals.org. These computational approaches can help identify the most favorable site of protonation in a molecule, addressing a limitation of some experimental methods arcjournals.org. Common ab initio methods applied in PA calculations include HF, B3LYP, MP2, CCSD, and G4 arcjournals.org.
The proton affinity of this compound is an important reference point in the gas-phase proton affinity scale researchgate.net. Computational studies have contributed to refining these scales by providing calculated PA values that can be compared with experimental data researchgate.net. The enthalpy of formation of the tert-butyl cation, a protonated form related to this compound, can be derived from the proton affinity of isobutene and computational calculations nih.gov.
Molecular Dynamics Simulations for this compound Diffusion and Confinement Effects
Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. For this compound, MD simulations are particularly useful for investigating diffusion processes and the effects of confinement in various environments, such as zeolites and carbon nanotubes.
MD simulations have been employed to study the diffusion of this compound in zeolites like silicalite and zeolite 13X acs.orgcardiff.ac.ukresearchgate.netacs.org. These simulations can provide diffusion coefficients and activation energies for diffusion, which can be compared with experimental data obtained from techniques like neutron spin-echo (NSE) spectroscopy acs.orgcardiff.ac.ukacs.org. Studies have shown good agreement between simulated and experimental diffusion coefficients and activation energies, often within an order of magnitude acs.orgcardiff.ac.uk.
MD simulations can reveal details about the diffusion mechanism, such as jump diffusion and the influence of temperature on molecular movement within confined spaces acs.orgcardiff.ac.ukacs.org. For instance, simulations have shown that this compound exhibits jump diffusion in silicalite, with molecules spending residence time in specific channel sections acs.orgcardiff.ac.ukacs.org. Increasing temperature can lead to more isotropic diffusion acs.orgcardiff.ac.ukacs.org.
The effect of confinement on the dynamics of molecules like this compound can be significant aip.orgaip.org. MD simulations can investigate how interactions with pore walls and the limited space influence diffusion rates and mechanisms compared to bulk fluid aip.orgtandfonline.com. Studies have explored the diffusion of this compound in carbon nanotubes, predicting how factors like nanotube diameter and molecular density affect diffusive flow and potential separation from mixtures psu.edu.
MD simulations can also be used to study the rheological and dynamical properties of confined fluids, including the effect of wall-fluid interactions on diffusion and rotational relaxation aip.org.
Microkinetic Modeling of Complex this compound Reaction Networks
Microkinetic modeling is a computational approach used to simulate complex reaction networks by considering all elementary reaction steps. This method is particularly valuable for understanding catalytic processes involving this compound, such as alkylation and isomerization, where numerous interconnected reactions occur.
Microkinetic models are constructed based on elementary reaction steps and their associated rate constants umn.eduresearchgate.netrsc.org. These rate constants can be determined from experimental data or estimated using computational methods like DFT nih.govacs.orgrsc.org. Microkinetic simulations are necessary to understand how factors like catalyst composition and reaction conditions influence product distributions and identify rate-controlling steps nih.govacs.org.
Studies have employed microkinetic modeling combined with DFT calculations to investigate the complex reaction mechanism of this compound-propene alkylation catalyzed by zeolitic solid acids nih.govacs.orgacs.org. These models can help address the selectivity of alkylate formation versus competing reactions like oligomerization and deprotonation, which can lead to catalyst deactivation nih.govacs.orgacs.org.
Microkinetic simulations can predict the dominant reaction pathways under specific catalytic conditions nih.govacs.org. For example, simulations have indicated that certain hydride transfer pathways dominate the alkylation mechanism nih.govacs.org. The models can also explore the effect of parameters like the adsorption energies of reactants on the reaction outcomes nih.govacs.org.
Developing microkinetic models for complex reaction networks can be computationally challenging, requiring methods for automated network generation and parameter estimation umn.edursc.org. Tools and methodologies are being developed to facilitate the generation and analysis of these complex networks umn.edursc.org.
Computational Fluid Dynamics (CFD) Applications in this compound Reactor Design for Process Optimization
Computational Fluid Dynamics (CFD) is a powerful tool for simulating fluid flow, heat transfer, and mass transfer within chemical reactors. Applied to this compound processes, CFD is used for reactor design, optimization, and understanding the interplay between reaction kinetics and transport phenomena.
For this compound dehydrogenation, CFD models have been created to simulate the process in different reactor types, such as fluidized bed reactors mdpi.com. These models incorporate chemical kinetics and fluidization behavior to predict product yields under varying conditions like temperature, gas velocity, and catalyst mass mdpi.com. CFD simulations can reveal the instantaneous concentration fields of reactants and products within the reactor, providing insights into reaction zones and mixing efficiency mdpi.com.
In this compound alkylation, CFD modeling is used to understand and optimize reactor performance, particularly in multiphase systems involving liquid acids or ionic liquids researchgate.net. CFD can simulate the complex multiphase flow patterns, mass transfer between phases, and reaction kinetics to improve mixing efficiency and accelerate reaction and separation processes researchgate.net. This is crucial for processes where mass transfer can be a limiting step researchgate.net.
CFD applications in reactor design often involve coupling fluid dynamics with detailed reaction kinetics models, including microkinetic models, to provide a comprehensive simulation of the reactive flow acs.orgugent.be. This integrated approach allows for a more accurate prediction of reactor performance and facilitates process optimization and scale-up ugent.be.
CFD simulations can be used to evaluate different reactor configurations and internal structures to enhance mixing and mass transfer, leading to improved reaction performance researchgate.net. The results from CFD simulations can be validated with experimental data to ensure their reliability for reactor design and optimization purposes ugent.be.
Data Table Example:
Environmental Chemistry and Atmospheric Transformation of Isobutane
Formation and Reactivity of Isobutoxy Radicals as Key Intermediates
The reaction of isobutane (B21531) with OH radicals primarily leads to the formation of the tertiary butyl radical ((CH₃)₃C•) due to the preferential abstraction of the tertiary hydrogen atom. This radical then rapidly reacts with molecular oxygen (O₂) to form the isobutoxy radical ((CH₃)₃CO•) via an intermediate peroxy radical ((CH₃)₃COO•). witpress.com
The isobutoxy radical is a key intermediate in the atmospheric oxidation of this compound. Alkoxy radicals like isobutoxy can undergo several reaction pathways in the atmosphere:
Reaction with O₂ : This reaction forms a carbonyl compound (in this case, acetone) and a hydroperoxy radical (HO₂•). witpress.comoup.com
Thermal Decomposition (β-scission) : The isobutoxy radical can break apart, forming a smaller alkyl radical (methyl radical, CH₃•) and a carbonyl compound (acetone). witpress.comoup.com
Isomerization : For some alkoxy radicals, intramolecular hydrogen shifts can occur, leading to the formation of a hydroxyalkyl radical. witpress.comoup.com However, for isobutoxy radicals, a six-membered transition state required for a 1,5-H shift is not possible, making isomerization an unimportant pathway. witpress.com
For isobutoxy radicals, the primary competing pathways are reaction with O₂ and thermal decomposition. Studies have shown that under standard atmospheric conditions, reaction with O₂ and thermal decomposition are both major reaction pathways. witpress.com The thermal lifetime of isobutoxy radicals at 298 K and atmospheric pressure is estimated to be in the order of 20 µs. witpress.com
The products formed from the reactions of isobutoxy radicals, such as acetone (B3395972) and methyl radicals, can further react in the atmosphere, contributing to the formation of other atmospheric constituents.
Photochemical Reactions and Ozone Formation Potential of this compound
This compound, as a VOC, participates in photochemical reactions in the atmosphere, contributing to the formation of ground-level ozone (O₃), a key component of photochemical smog. researchgate.netresearchgate.netfluorocarbons.org The process begins with the reaction of this compound with OH radicals, as discussed earlier, leading to the formation of organic radicals. nih.govcopernicus.org These organic radicals react with oxygen to form peroxy radicals (RO₂•). witpress.com
In the presence of nitrogen oxides (NOₓ = NO + NO₂), peroxy radicals react with nitric oxide (NO) to produce alkoxy radicals (RO•) and nitrogen dioxide (NO₂). witpress.com NO₂ can then be photolyzed by sunlight to produce atomic oxygen (O), which quickly reacts with molecular oxygen (O₂) to form ozone (O₃). This cycle is a major source of tropospheric ozone.
The ozone formation potential (OFP) of a VOC is a measure of its ability to contribute to ozone formation. It is often estimated using parameters like the maximum incremental reactivity (MIR). While specific MIR values for this compound were not directly found in the search results, alkanes in general are known to contribute to ozone formation on a multi-day scale. fluorocarbons.org Studies comparing VOCs in urban environments have identified this compound as a prevalent species, often found alongside n-butane, with sources linked to vehicle emissions and liquefied petroleum gas. mdpi.comfrontiersin.org The ratio of this compound to n-butane can be used as an indicator of VOC sources. mdpi.com
The photochemical degradation of this compound and subsequent reactions of its products contribute to the complex cycle of ozone formation in the lower atmosphere.
Modeling Atmospheric Fate and Degradation Products
Atmospheric models are used to simulate the transport, transformation, and removal of VOCs like this compound to understand their atmospheric fate and predict the formation of degradation products. These models incorporate kinetic data for reactions with major atmospheric oxidants (OH, NO₃, Cl), as well as subsequent reactions of intermediate radicals and stable products. researchgate.net
Modeling the atmospheric fate of this compound involves considering its emission sources, dispersion, and chemical reactions. The primary removal through reaction with OH radicals is a key factor determining its atmospheric lifetime. nih.gov
The degradation of this compound initiates a cascade of reactions that lead to the formation of various products. Following the formation and reaction of the isobutoxy radical, potential degradation products can include carbonyl compounds like acetone, as well as smaller hydrocarbons and oxygenated species. witpress.comvitol.com The specific product distribution depends on the reaction pathways of the isobutoxy radical and subsequent reactions of the fragment species. For example, the reaction of isobutoxy with O₂ yields acetone and HO₂. witpress.com Thermal decomposition of isobutoxy can yield acetone and methyl radicals. witpress.com These products can undergo further atmospheric reactions, contributing to the formation of secondary organic aerosols and other air pollutants.
Models also help in understanding the relative importance of different removal pathways under varying atmospheric conditions and in different environments (e.g., urban vs. rural, daytime vs. nighttime). researchgate.netresearchgate.net For instance, while OH reaction is dominant during the day, NO₃ reaction can be significant at night. nih.govnih.gov In specific environments, reactions with Cl atoms can also play a notable role. researchgate.netresearchgate.netresearchgate.netacs.org
Research utilizing atmospheric models and experimental studies continues to refine our understanding of the detailed degradation mechanisms and product yields of this compound, which is crucial for assessing its impact on air quality and climate.
Data Table: Rate Constants for this compound Reactions with Major Atmospheric Oxidants at 298 K
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Source(s) |
| Hydroxyl (OH) | 2.34 x 10⁻¹² | nih.gov |
| Nitrate (NO₃) | 8.2 x 10⁻¹⁷ | nih.gov |
| Chlorine (Cl) | ~1.02 x 10⁻¹⁰ exp(99/T) at 280-360 K | researchgate.netacs.org |
Note: The rate constant for the reaction with Cl atoms is temperature-dependent, and the provided Arrhenius expression is based on measurements between approximately 280 and 360 K. researchgate.netacs.org
Data Table: Estimated Atmospheric Lifetimes of this compound based on Reactions at 298 K
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Concentration | Estimated Lifetime | Source(s) |
| Hydroxyl (OH) | 2.34 x 10⁻¹² | ~5 x 10⁵ molecules cm⁻³ | ~7 hours | nih.gov |
| Nitrate (NO₃) | 8.2 x 10⁻¹⁷ | Variable (~10⁸ molecules cm⁻³ at night) | ~165 days | nih.govrsc.org |
Note: Atmospheric lifetimes are estimates and can vary significantly based on the actual concentrations of the oxidants, which are influenced by factors such as time of day, location, and season.
Advanced Analytical and Spectroscopic Characterization in Isobutane Research
Spectroscopic Probes of Reaction Intermediates and Active Sites
Spectroscopic methods are invaluable for studying the structure and electronic state of catalysts and for identifying transient species formed during isobutane (B21531) reactions.
In-situ Raman Spectroscopy for Surface Vanadia Species
In-situ Raman spectroscopy is a powerful tool for characterizing the structure of supported metal oxides, such as vanadia (VOx), under reaction conditions. This technique allows for the identification of different vanadia species (e.g., monomeric, polymeric, crystalline V₂O₅) on catalyst surfaces and their evolution with temperature or in the presence of reactants. researchgate.netmdpi.com For instance, in the oxidative dehydrogenation of this compound over vanadia catalysts supported on titania, in-situ Raman spectroscopy has been used to verify the interfacial speciation of deposited oxo-V(V) species and monitor their temperature-dependent evolution. researchgate.netmdpi.com Studies have shown that the structure of supported VOx species can be characterized as a function of loading on different titania nanoshapes using in-situ Raman spectroscopy. researchgate.net While the support shape might not always significantly affect the VOx structure or catalytic performance in this compound oxidative dehydrogenation, Raman spectroscopy is essential for confirming the vanadia species present. researchgate.net Raman spectroscopy has also been employed to characterize chromium-oxide/alumina (B75360) catalysts used in the oxidative dehydrogenation of this compound, confirming the presence of different chromium species like Cr⁶⁺ and Cr₂O₃ depending on chromium loading. epa.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Surface Adsorption and Reaction Monitoring
FT-IR spectroscopy is widely used in catalysis research to study the interaction of molecules with catalyst surfaces, identify adsorbed species, and monitor reactions in situ. researchgate.netirdg.org In the context of this compound research, FT-IR spectroscopy can provide information about the adsorption of this compound and reaction intermediates on catalyst active sites. For example, FT-IR spectroscopy has been used to monitor the transformation of this compound and isobutene on indium-modified ZSM-5 zeolites. acs.orgacs.org This technique helped in identifying the main surface intermediates and products formed from this compound and establishing reaction pathways. acs.org Operando dual beam FT-IR spectroscopy has been applied to study this compound aromatization over HZSM-5 and Zn/HZSM-5 catalysts, allowing for the direct observation of dynamic surface processes under reaction conditions. rsc.org FT-IR studies can also reveal the presence and nature of acid sites (Lewis and Brønsted-Lowry) on catalysts, which are crucial for reactions involving this compound. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) for Catalyst Characterization
XPS and XRD are fundamental techniques for characterizing the elemental composition, chemical states, and crystalline structure of catalysts used in this compound reactions. XPS provides surface-sensitive information about the oxidation states and elemental composition of the catalyst surface. scirp.orgresearchgate.netresearchgate.net XRD, on the other hand, gives insights into the bulk crystalline phases present in the catalyst material. mdpi.comepa.govscirp.orgresearchgate.netresearchgate.net
In studies of this compound dehydrogenation over chromium oxide-alumina catalysts, XPS and XRD have been used to characterize the catalysts before and after reaction. epa.govscirp.org These techniques helped in understanding the relationship between the chromium-aluminum interaction and catalytic performance, as well as identifying the nature of the active centers. scirp.org For vanadia catalysts supported on alumina, XPS and XRD, along with other techniques, have been employed to characterize the catalysts and correlate their properties with reactivity in this compound dehydrogenation. researchgate.net XPS can reveal the electron interaction between different metal oxide species on the catalyst surface, such as vanadium and tin oxide species on alumina. researchgate.net XRD patterns can show the presence of crystalline phases like Cr₂O₃ or V₂O₅ in supported catalysts. epa.govscirp.org
Temperature-Programmed Reduction (TPR) for Redox Properties
Temperature-Programmed Reduction (TPR) is a technique used to assess the reducibility of a catalyst, which is particularly important for catalysts involved in redox reactions like the oxidative dehydrogenation of this compound. TPR profiles show the temperature at which reduction of metal oxide species occurs and the amount of reducing gas consumed, providing information about the oxidation states and dispersion of the active metal. mdpi.comresearchgate.netacademie-sciences.frtaylorandfrancis.com
TPR studies on vanadia catalysts supported on alumina have demonstrated that the doping of SnO₂ can influence the reducibility of surface vanadia species. researchgate.net Hydrogen TPR (H₂-TPR) is commonly used, where the catalyst is heated in a stream of hydrogen, and the consumption of hydrogen is monitored. academie-sciences.frtaylorandfrancis.com This technique can reveal the presence of different reducible species and their interaction with the support. academie-sciences.fr For instance, H₂-TPR studies on phosphated ceria catalysts for the oxidative dehydrogenation of this compound helped in understanding the reducibility of Ce(IV) species and their correlation with catalytic activity. academie-sciences.fr
Nuclear Magnetic Resonance (NMR) Spectroscopy for Catalytic Species
NMR spectroscopy, particularly solid-state NMR (ssNMR), is a powerful technique for obtaining detailed structural information about catalytic active sites, adsorbed intermediates, and reaction products, even on opaque solid catalysts. acs.orgrsc.orgnih.govaip.orgacs.org
In this compound research, NMR spectroscopy has been used to study the transformation of this compound on modified zeolites. acs.orgacs.org For example, solid-state ¹³C MAS NMR and ¹H MAS NMR have been applied to investigate the pathways of this compound transformation on indium-modified ZSM-5 and zinc-modified BEA zeolites, respectively. acs.orgacs.org These studies can identify intermediates like isobutylindium species or allyl-like intermediates formed from isobutene. acs.org In-situ NMR experiments, sometimes coupled with other techniques like GC, can identify predominant catalytic species present during reactions. nih.gov ¹⁷O NMR spectroscopy has been used to confirm the incorporation of oxygen from labeled water into oxidation products, suggesting the involvement of specific metal-OH species in the catalytic cycle. nih.gov Advanced ssNMR techniques, such as dynamic nuclear polarization surface enhanced solid-state NMR (DNP SENS), can provide insights into the composition of coke species formed during this compound dehydrogenation. rsc.org
Chromatographic and Mass Spectrometric Techniques for Product Analysis
Chromatographic techniques, often coupled with mass spectrometry, are essential for separating, identifying, and quantifying the various products formed during this compound reactions. Gas chromatography (GC) is widely used for analyzing gaseous and volatile liquid products. nih.govresearchgate.netmdpi.comhzdr.deacs.orgkobv.de Mass spectrometry (MS) provides molecular weight and fragmentation information, enabling the identification of unknown compounds. nih.govresearchgate.netmdpi.comhzdr.dekobv.de
The combination of GC-MS is a standard approach for comprehensive product analysis in this compound conversion studies. nih.govresearchgate.netmdpi.comhzdr.dekobv.de For instance, GC/MS has been used to investigate the products of partial this compound oxidation, identifying main products such as t-butyl hydroperoxide (TBHP), di-t-butyl peroxide (DTBP), t-butanol (TBA), and propanone, as well as various by-products. nih.govresearchgate.nethzdr.de Capillary gas chromatography-mass spectrometry-data system (CGC-MS-DS) and capillary gas chromatography with flame ionization detection (CGC-FID) have been employed for qualitative and quantitative analysis of alkylates from this compound/2-butene alkylation, identifying numerous volatile substances and tracking the changes in main components over time. mdpi.com
These techniques are crucial for determining product yields and selectivities, which are key metrics for evaluating catalyst performance and understanding reaction mechanisms. nih.govresearchgate.netmdpi.com
Here is a table summarizing some research findings related to product analysis in this compound oxidation:
| Reaction Type | Catalyst/Conditions | Main Products Identified by GC/MS | By-products Identified by GC/MS | Reference |
| Partial this compound Oxidation | Capillary micro reactor, two-phase process | t-butyl hydroperoxide (TBHP), di-t-butyl peroxide (DTBP), t-butanol (TBA), propanone | Methanal, isopropanol, isobutanol, isobutanal (in minor quantities) | nih.govresearchgate.nethzdr.de |
| This compound/2-Butene Alkylation | Intermittent reaction device, sulfuric acid catalyst | C8 hydrocarbons (e.g., trimethylpentanes - TMPs) | 79 volatile substances identified in total | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed in this compound research for the separation and identification of components in complex mixtures, particularly reaction products. This method combines the separation capabilities of gas chromatography with the qualitative analysis power of mass spectrometry.
In the context of this compound reactions, such as its partial oxidation or alkylation, GC-MS is crucial for obtaining detailed information on products, yields, selectivity, and reaction pathways. For instance, in the partial oxidation of this compound, GC-MS has been used to identify main products like t-butyl hydroperoxide (TBHP), di-t-butyl peroxide (DTBP), t-butanol (TBA), and propanone, as well as minor by-products such as methanal, isopropanol, isobutanol, and isobutanal hzdr.denih.gov. An improved GC/MS method for analyzing the reaction products of the non-catalytic partial oxidation of this compound at 25 °C has been developed, demonstrating improved separation of products with low retention times, including methanol (B129727), this compound, and isobutene researchgate.netkobv.de.
GC-MS is also utilized in the analysis of this compound/2-butene alkylation products. Using capillary GC-MS-data system (CGC-MS-DS), researchers have identified a total of 79 volatile substances from the alkylates, providing insights into the complex reaction pathway network mdpi.comnih.gov.
Chemical ionization (CI) is often used with GC-MS to confirm the molecular weight of compounds, complementing the fragmentation information obtained from electron ionization (EI). This compound itself can be used as a reagent gas in CI-GC-MS to determine MH+ masses and isotope ratios for the identification of volatile and semivolatile compounds nih.govshimadzu.comnih.gov. This approach has been applied to identify compounds in catalytically cracked heavy gas oils oup.com.
Capillary Gas Chromatography with Flame Ionization Detection (CGC-FID)
Capillary Gas Chromatography with Flame Ionization Detection (CGC-FID) is another essential technique for analyzing this compound and mixtures containing it, particularly for quantitative analysis and purity determination. FID is a sensitive detector for hydrocarbons, making it well-suited for this compound research.
CGC-FID is used for both qualitative and quantitative analysis of reaction products involving this compound. In this compound/2-butene alkylation studies, CGC-FID is employed for the quantitative analysis of alkylates, complementing the qualitative identification by CGC-MS-DS mdpi.comnih.gov. The precision and recovery of CGC-FID methods for this application have been validated, showing relative standard deviations below 0.78% and recoveries between 98.53% and 102.85% mdpi.comnih.gov.
CGC-FID is also a standard method for determining the purity of hydrocarbon samples, including this compound measurlabs.comesdm.go.id. It allows for the separation and quantification of various light hydrocarbons (C2-C4) in gas mixtures, such as ethylene, propane (B168953), propylene (B89431), this compound, and n-butane redalyc.org. A validated GC-FID method for the simultaneous measurement of these C2-C4 hydrocarbons demonstrated high linearity and repeatability redalyc.org.
Capillary GC, often coupled with FID, is effective for separating compounds with low boiling points, including this compound. Headspace capillary gas chromatography with FID has been used to retain and differentiate volatile substances, including this compound, in complex matrices rsc.orgnih.gov.
Neutron Scattering Techniques for Molecular Dynamics and Diffusion Studies
Neutron scattering techniques provide unique insights into the molecular dynamics and diffusion of this compound, particularly within confined environments like zeolites. These techniques are sensitive to the motion of hydrogen atoms, which are abundant in this compound.
Neutron Spin-Echo (NSE) Spectroscopy
Neutron Spin-Echo (NSE) spectroscopy is a high-resolution inelastic neutron scattering technique capable of measuring dynamics on timescales up to several hundred nanoseconds wikipedia.orgfrontiersin.org. This makes it particularly suitable for studying relatively slow diffusive processes, such as the diffusion of molecules within porous materials.
NSE has been used to study the diffusion of this compound in silicalite, a type of zeolite. These studies, often combined with molecular dynamics simulations, have provided detailed information about the diffusion mechanism and pathways. NSE experiments on this compound in silicalite have revealed jump diffusion with a characteristic jump distance acs.orgresearchgate.net. The technique is especially appropriate for measuring diffusion coefficients of slow-moving sorbates in smaller pore zeolites with high precision researchgate.netrsc.org. NSE studies have shown that this compound molecules can explore both straight and sinusoidal channels in silicalite-1 rsc.org.
Research using NSE on deuterated this compound in silicalite has helped understand its diffusion behavior more precisely researchgate.net. The technique's high resolution in the neV range allows for the observation of overdamped internal dynamic modes and diffusive processes wikipedia.org.
Quasi-Elastic Neutron Scattering (QENS)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
